ENMD-1068 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQQSSIEIJEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ENMD-1068 Hydrochloride: A Deep Dive into its Mechanism of Action in Hepatic Stellate Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Liver fibrosis, a pathological scarring process in response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. Hepatic stellate cells (HSCs) are the primary source of this ECM production upon their activation.[1][2][3][4][5] Consequently, targeting the activation and fibrogenic activity of HSCs represents a promising therapeutic strategy for liver fibrosis.[3][5] ENMD-1068, a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), has emerged as a potential anti-fibrotic agent.[1][6][7] This technical guide elucidates the core mechanism of action of ENMD-1068 hydrochloride in hepatic stellate cells, providing an in-depth overview of the affected signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: PAR-2 Antagonism and Attenuation of TGF-β1/Smad Signaling
ENMD-1068 functions as a PAR-2 antagonist, interfering with the signaling cascade that leads to the activation of hepatic stellate cells.[1][6][7] PAR-2 is a G-protein coupled receptor that, upon activation, can contribute to the pathogenesis of liver fibrosis.[1][6][7] The anti-fibrotic effects of ENMD-1068 are primarily achieved through the attenuation of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a crucial pathway in HSC activation and collagen production.[1][6]
By inhibiting PAR-2, ENMD-1068 leads to a significant reduction in HSC activation, as evidenced by decreased expression of α-smooth muscle actin (α-SMA), a key marker of activated HSCs.[1][6] This, in turn, results in diminished production of type I and type III collagen, the major components of the fibrotic scar.[1][6] Furthermore, ENMD-1068 has been shown to inhibit TGF-β1-induced phosphorylation of Smad2/3, a critical step in the transduction of the fibrogenic signal downstream of the TGF-β1 receptor.[1][6] The compound also inhibits trypsin or SLIGRL-NH2 stimulated calcium release in HSCs.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of ENMD-1068.
Table 1: In Vivo Efficacy of ENMD-1068 in a CCl₄-Induced Mouse Model of Liver Fibrosis [1]
| Parameter | Control Group | CCl₄ Group | CCl₄ + ENMD-1068 (25 mg/kg) | CCl₄ + ENMD-1068 (50 mg/kg) |
| Collagen Deposition (%) | --- | 4.13 ± 0.51 | 0.92 ± 0.15 (P < 0.01 vs CCl₄) | 0.77 ± 0.16 (P < 0.01 vs CCl₄) |
| Serum ALT Levels | Significantly lower than CCl₄ group | Elevated | Significantly reduced vs CCl₄ group | Significantly reduced vs CCl₄ group |
| Serum AST Levels | Significantly lower than CCl₄ group | Elevated | Significantly reduced vs CCl₄ group | Significantly reduced vs CCl₄ group |
Table 2: In Vitro Effects of ENMD-1068 on Primary Mouse Hepatic Stellate Cells [1]
| Treatment Condition | α-SMA Expression | Col α1(І) Expression | Col α1(III) Expression | Smad2/3 Phosphorylation |
| Control (No Treatment) | Baseline | Baseline | Baseline | Baseline |
| TGF-β1 (5 ng/mL) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | Significantly Increased |
| TGF-β1 (5 ng/mL) + ENMD-1068 (10 mM) | Significantly Decreased vs TGF-β1 only | Significantly Decreased vs TGF-β1 only | Significantly Decreased vs TGF-β1 only | Significantly Decreased vs TGF-β1 only |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of ENMD-1068 and the experimental workflow used to investigate its effects.
Caption: Mechanism of ENMD-1068 in inhibiting HSC activation.
Caption: Workflow for in vivo and in vitro experiments.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.[1][6]
CCl₄-Induced Liver Fibrosis Mouse Model
-
Animals: Male mice were used for this study.
-
Fibrosis Induction: Liver fibrosis was induced by intraperitoneal (IP) injection of carbon tetrachloride (CCl₄) twice a week for four weeks.
-
Treatment Protocol: Mice were divided into four groups: a control group (treated with olive oil), a CCl₄ group, and two CCl₄ groups treated with ENMD-1068. ENMD-1068 was administered via IP injection at doses of 25 mg/kg or 50 mg/kg, 15 minutes before each CCl₄ injection.
-
Endpoint Analysis: After four weeks, animals were sacrificed. Blood was collected for serum analysis of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. Liver tissues were collected for histological analysis of collagen deposition and for quantifying the mRNA expression of fibrotic markers using real-time RT-PCR.[1][8]
Isolation and Culture of Primary Mouse Hepatic Stellate Cells
-
Isolation: Primary HSCs were isolated from mouse livers. The specific method of isolation (e.g., collagenase-pronase perfusion followed by density gradient centrifugation) is a standard procedure in the field.
-
Cell Culture: Isolated HSCs were cultured in appropriate media.
-
In Vitro Experiment: To study the direct effects of ENMD-1068, cultured HSCs were stimulated with TGF-β1 (5 ng/mL) for 24 hours in the presence or absence of ENMD-1068 (10 mM).
Western Blot Analysis
-
Objective: To determine the protein expression levels of α-SMA, type I collagen (Col α1(І)), type III collagen (Col α1(III)), and the phosphorylation status of Smad2/3.
-
Protocol:
-
Protein Extraction: HSCs were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight with primary antibodies specific for α-SMA, Col α1(І), Col α1(III), and phosphorylated Smad2/3.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Real-Time Reverse Transcription PCR (RT-PCR)
-
Objective: To quantify the mRNA expression of fibrotic markers such as α-SMA, Col α1(І), and Col α1(III) in liver tissues.[8]
-
Protocol:
-
RNA Extraction: Total RNA was extracted from liver tissues using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA was used as a template for real-time PCR with specific primers for the target genes. A housekeeping gene (e.g., 18S rRNA) was used for normalization.[8]
-
Data Analysis: The relative gene expression was calculated using the comparative Ct method.
-
Immunofluorescence and Confocal Microscopy
-
Objective: To visualize the co-localization of α-SMA and phosphorylated Smad2 in HSCs.
-
Protocol:
-
Cell Preparation: HSCs were cultured on coverslips and treated as described above.
-
Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody entry.
-
Antibody Staining: Cells were incubated with primary antibodies against α-SMA and p-Smad2, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging: The coverslips were mounted on slides, and images were captured using a confocal microscope. The co-localization of the two proteins was then analyzed.[1]
-
Conclusion
This compound demonstrates significant anti-fibrotic potential in hepatic stellate cells by acting as a PAR-2 antagonist. Its primary mechanism of action involves the inhibition of the TGF-β1/Smad2/3 signaling pathway, which leads to a reduction in HSC activation and a decrease in the production of key extracellular matrix components. The data from both in vivo and in vitro studies provide a strong rationale for the further investigation of ENMD-1068 as a therapeutic agent for the treatment of liver fibrosis. This guide provides a comprehensive technical overview to support ongoing research and development efforts in this area.
References
- 1. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis [frontiersin.org]
- 3. Inhibition of hepatic stellate cell activation by nutraceuticals: an emphasis on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism of hepatic stellate cell activation and antifibrotic therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of ENMD-1068 Hydrochloride in the PAR2 Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-activated receptor 2 (PAR2), a G-protein coupled receptor, is increasingly recognized for its pivotal role in a variety of inflammatory and fibrotic diseases. Its activation by serine proteases triggers a cascade of intracellular signaling events that contribute to the pathogenesis of conditions such as arthritis, liver fibrosis, endometriosis, and allergic asthma. ENMD-1068 hydrochloride has emerged as a first-generation, selective, small-molecule antagonist of PAR2, offering a valuable tool for elucidating the function of this receptor and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of ENMD-1068 in the PAR2 signaling cascade, summarizing key quantitative data, detailing experimental protocols from seminal studies, and illustrating the core biological pathways and experimental workflows.
Introduction to PAR2 and this compound
Protease-activated receptor 2 (PAR2) is a unique member of the G-protein coupled receptor (GPCR) superfamily that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand sequence (SLIGKV in humans, SLIGRL in rodents) which then binds to the receptor itself, initiating intracellular signaling.[1] PAR2 is expressed in a wide range of cells, including immune cells, endothelial cells, epithelial cells, and neurons, and its activation is implicated in inflammation, pain, and tissue remodeling.[1]
ENMD-1068, chemically known as N1-(3-methylbutyryl)-N4-(6-aminohexanoyl)-piperazine hydrochloride, was one of the first identified non-peptide, small-molecule antagonists of PAR2.[2] While it is considered to have low potency, it has been instrumental in preclinical studies to probe the therapeutic potential of PAR2 antagonism in various disease models.[2][3]
The PAR2 Signaling Cascade
Activation of PAR2 leads to the engagement of multiple downstream signaling pathways, primarily through the coupling to Gαq/11, Gαi/o, and Gα12/13 proteins, as well as through β-arrestin-mediated pathways.[1]
The canonical Gαq-mediated pathway involves the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of various calcium-dependent enzymes and transcription factors.[4] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).
Downstream of these initial events, PAR2 activation can stimulate several key signaling cascades:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: PAR2 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[5] This pathway is crucial for cell proliferation, differentiation, and the production of inflammatory mediators.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is also engaged following PAR2 activation and plays a role in cell survival, proliferation, and migration.[5]
-
Nuclear Factor-κB (NF-κB) Pathway: PAR2 signaling can lead to the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression, including cytokines like Interleukin-6 (IL-6) and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[6]
The following diagram illustrates the core PAR2 signaling cascade.
Mechanism of Action of this compound
ENMD-1068 acts as a competitive antagonist at the PAR2 receptor. It is believed to bind to the receptor in a manner that prevents the conformational change required for signal transduction following proteolytic activation. By blocking the receptor, ENMD-1068 inhibits the downstream signaling events, thereby mitigating the pro-inflammatory and pro-fibrotic effects of PAR2 activation.
The following diagram illustrates the inhibitory action of ENMD-1068.
Quantitative Data on ENMD-1068 Efficacy
The following tables summarize the quantitative data from key preclinical studies investigating the effects of ENMD-1068.
Table 1: In Vitro and In Vivo Potency of ENMD-1068
| Parameter | Model System | Value | Reference |
| IC₅₀ | Inhibition of trypsin-induced PAR2 activation | 5 mM | [2] |
| IC₅₀ | Blockade of intracellular calcium release in colonocytes | > 5 mM (less potent than GB88) | [7] |
Table 2: Efficacy of ENMD-1068 in a Mouse Model of Collagen-Induced Arthritis [3]
| Treatment Group | Arthritic Index (Day 7 post-response) |
| Vehicle | 7.1 ± 0.9 |
| ENMD-1068 (4 mg) | 4.2 ± 1.0 |
| ENMD-1068 (16 mg) | 2.8 ± 0.5 |
Table 3: Efficacy of ENMD-1068 in a Mouse Model of Endometriosis [6][8]
| Treatment Group (5 days) | Lesion Volume Reduction | Inhibition of IL-6 Expression | Inhibition of NF-κB (RelA) Expression |
| ENMD-1068 (25 mg/kg) | Significant (P < .05) | Significant (P < .05) | Significant (P < .05) |
| ENMD-1068 (50 mg/kg) | Dose-dependent, significant (P < .05) | Dose-dependent, significant (P < .05) | Significant (P < .05) |
Table 4: Efficacy of ENMD-1068 in a Mouse Model of CCl₄-Induced Liver Fibrosis [9][10][11]
| Treatment Group (4 weeks) | Effect |
| ENMD-1068 (25 mg/kg) | Significantly reduced ALT/AST levels, collagen content, and α-SMA expression |
| ENMD-1068 (50 mg/kg) | Significantly reduced ALT/AST levels, collagen content, and α-SMA expression |
Table 5: Efficacy of ENMD-1068 in a Mouse Model of Allergic Asthma [12][13]
| Treatment Group | Effect on Cellular Recruitment in BALF (48h post-challenge) |
| ENMD-1068 | Inhibited recruitment of eosinophils and neutrophils |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating ENMD-1068.
Collagen-Induced Arthritis (CIA) in Mice[3]
-
Animal Model: DBA/1 mice.
-
Induction of Arthritis:
-
Primary immunization: Emulsion of bovine type II collagen and Freund's Complete Adjuvant administered intradermally at the base of the tail.
-
Booster immunization: Collagen in Phosphate Buffered Saline (PBS) administered 21 days after the primary immunization.
-
-
Treatment Protocol:
-
From the first day of observable arthritic response, mice were treated once daily for 7 days.
-
Treatment groups: Vehicle, 4 mg ENMD-1068, or 16 mg ENMD-1068 administered subcutaneously.
-
-
Outcome Measures:
-
Arthritic index scored daily (arbitrary scale).
-
Paw pad thickness measured daily.
-
Observations were blinded.
-
Xenograft Model of Human Endometriosis in Mice[7][9]
-
Animal Model: Nude mice.
-
Induction of Endometriosis:
-
Human endometrial tissue, potentially expressing a red fluorescent protein (RFP) for noninvasive imaging, is implanted into the peritoneal cavity of the mice.
-
-
Treatment Protocol:
-
10 days post-surgery to allow for lesion establishment.
-
Mice were injected intraperitoneally daily for 5 days.
-
Treatment groups: Vehicle (saline), 25 mg/kg ENMD-1068, or 50 mg/kg ENMD-1068.
-
-
Outcome Measures:
-
Lesion number and size were measured post-mortem.
-
Immunohistochemistry for markers of cell proliferation (Ki-67) and apoptosis (TUNEL).
-
Analysis of inflammatory markers (IL-6, MCP-1) and NF-κB expression in the lesions.
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice[11][12]
-
Animal Model: ICR mice.
-
Induction of Liver Fibrosis:
-
Intraperitoneal injection of CCl₄ twice per week for 4 weeks.
-
-
Treatment Protocol:
-
ENMD-1068 was administered intraperitoneally 15 minutes before each CCl₄ injection.
-
Treatment groups: Vehicle control, 25 mg/kg ENMD-1068, or 50 mg/kg ENMD-1068.
-
-
Outcome Measures:
-
Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Liver collagen content assessed by Sirius Red staining.
-
Expression of α-smooth muscle actin (α-SMA), a marker of hepatic stellate cell activation, measured by immunohistochemistry and western blot.
-
In vitro studies on isolated hepatic stellate cells (HSCs) to assess the effect of ENMD-1068 on TGF-β1/Smad signaling.
-
The following diagram illustrates a general experimental workflow for preclinical evaluation of ENMD-1068.
Conclusion
This compound, despite its relatively low potency, has been a valuable pharmacological tool for establishing the proof-of-concept that antagonizing PAR2 can be a viable therapeutic strategy for a range of inflammatory and fibrotic diseases. The preclinical data strongly support the role of PAR2 as a key driver of pathology in conditions like arthritis, endometriosis, and liver fibrosis. The studies utilizing ENMD-1068 have paved the way for the development of more potent and selective PAR2 antagonists that are now entering clinical trials. This technical guide provides a comprehensive summary of the foundational knowledge surrounding ENMD-1068 and its interaction with the PAR2 signaling cascade, which will be of value to researchers and drug development professionals working in this exciting field.
References
- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 7. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
ENMD-1068 Hydrochloride: A Technical Guide to Target Validation in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR2), has emerged as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth analysis of the target validation of ENMD-1068, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying signaling pathways. The potent anti-inflammatory effects of ENMD-1068, demonstrated in models of arthritis and endometriosis, are primarily attributed to its ability to modulate the PAR2 signaling cascade and inhibit downstream inflammatory mediators, including the NF-κB pathway. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of PAR2 antagonism.
Introduction
Chronic inflammatory diseases, such as rheumatoid arthritis and endometriosis, represent a significant global health burden. A key mediator in the inflammatory process is Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor activated by serine proteases.[1] Upon activation, PAR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, contributing to tissue damage and disease progression.[2][3] this compound is a small molecule antagonist that selectively targets PAR2, offering a potential therapeutic strategy to mitigate inflammation.[4][5] This guide details the preclinical evidence supporting the target validation of ENMD-1068 in inflammatory diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of ENMD-1068.
Table 1: In Vitro Potency of ENMD-1068
| Assay Type | Target | IC50 | Reference |
| Functional Antagonism | Protease-Activated Receptor 2 (PAR2) | 5 mM | [4][5] |
Table 2: In Vivo Efficacy of ENMD-1068 in a Murine Model of Arthritis
| Animal Model | Treatment Group | Dosage | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) in mice | ENMD-1068 | 4 mg/kg (s.c., daily) | Significantly reduced arthritic index. | Not explicitly stated |
| 16 mg/kg (s.c., daily) | Dose-dependently reduced arthritic index. | Not explicitly stated | ||
| Vehicle | - | Higher arthritic index compared to treatment groups. | Not explicitly stated |
Table 3: In Vivo Efficacy of ENMD-1068 in a Murine Model of Endometriosis
| Animal Model | Treatment Group | Dosage | Key Findings | Reference |
| Endometriosis Xenograft in nude mice | ENMD-1068 | 25 mg/kg (i.p., daily for 5 days) | Dose-dependently inhibited the development of endometriotic lesions. | [6] |
| 50 mg/kg (i.p., daily for 5 days) | Significantly smaller lesion size compared to control. | [6] | ||
| Vehicle | 200 µL | Larger endometriotic lesions compared to treatment groups. | [6] | |
| Dose-dependently inhibited the expression of IL-6 and NF-κB. | [6] | |||
| Increased the percentage of apoptotic cells in the lesions. | [6] | |||
| Reduced levels of MCP-1 and VEGF in the lesions. | [6] |
Signaling Pathways
The anti-inflammatory effects of ENMD-1068 are mediated through the inhibition of the PAR2 signaling pathway and its downstream effector, NF-κB.
Caption: PAR2 Signaling Pathway and Inhibition by ENMD-1068.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This model is a widely used preclinical model for rheumatoid arthritis.[7][8][9]
Caption: Experimental Workflow for Collagen-Induced Arthritis Model.
Detailed Methodology:
-
Animals: DBA/1J mice, which are genetically susceptible to CIA, are typically used.[9]
-
Immunization: On day 0, mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[7][9]
-
Booster: On day 21, a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[9]
-
Arthritis Assessment: The development and severity of arthritis are monitored daily or every other day starting from day 21. A clinical scoring system is used to evaluate inflammation in each paw.
-
Treatment: Upon the onset of arthritis, mice are treated with ENMD-1068 (e.g., 4 mg/kg and 16 mg/kg, subcutaneously, daily) or vehicle control.
-
Endpoint Analysis: At the end of the study, paws are collected for histological analysis to assess joint damage, inflammation, and cartilage destruction. Blood samples can be collected to measure serum levels of inflammatory cytokines.
Endometriosis Xenograft Model in Mice
This model is used to study the growth and regression of endometriotic lesions in vivo.[6][10][11]
Caption: Experimental Workflow for Endometriosis Xenograft Model.
Detailed Methodology:
-
Animals: Immunocompromised mice, such as nude mice, are used to prevent rejection of the human tissue graft.[6]
-
Tissue Implantation: Human endometrial tissue fragments are surgically implanted into the peritoneal cavity of the mice.[6]
-
Treatment: After allowing time for the lesions to establish, mice are treated with ENMD-1068 (e.g., 25 mg/kg and 50 mg/kg, intraperitoneally, daily for 5 days) or vehicle control.[6]
-
Lesion Measurement: The size of the endometriotic lesions is monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the endometriotic lesions are excised, weighed, and measured. The lesions are then processed for further analysis.
Immunohistochemistry (IHC)
IHC is used to detect the presence and localization of specific proteins within tissue sections.
Protocol for NF-κB and Ki-67 Staining:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.[12]
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked with a blocking serum.[12]
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against NF-κB or Ki-67.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[12]
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative immunoassay used to measure the concentration of a specific analyte, such as a cytokine, in a sample.
Protocol for IL-6 and MCP-1 Measurement:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).[13][14]
-
Blocking: Non-specific binding sites on the plate are blocked.
-
Sample and Standard Incubation: Standards with known concentrations of the cytokine and the experimental samples are added to the wells.
-
Detection Antibody Incubation: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.
-
Streptavidin-HRP Incubation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.
-
Measurement: The absorbance of each well is read using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[13][14]
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the validation of Protease-Activated Receptor 2 (PAR2) as a therapeutic target for inflammatory diseases. The selective PAR2 antagonist, this compound, has demonstrated significant efficacy in preclinical models of arthritis and endometriosis. Its mechanism of action, centered on the inhibition of the PAR2 signaling pathway and subsequent reduction of pro-inflammatory mediators, provides a solid rationale for its further development as a novel anti-inflammatory agent. The detailed experimental protocols and pathway analyses presented in this guide offer a valuable resource for researchers dedicated to advancing the understanding and treatment of inflammatory disorders.
References
- 1. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 10. New rat to mouse xenograft transplantation of endometrium as a model of human endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New rat to mouse xenograft transplantation of endometrium as a model of human endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dbbiotech.com [dbbiotech.com]
- 13. raybiotech.com [raybiotech.com]
- 14. assaygenie.com [assaygenie.com]
The Downstream Effects of ENMD-1068 Hydrochloride on TGF-β1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream effects of ENMD-1068 hydrochloride, a selective protease-activated receptor 2 (PAR2) antagonist, on the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. The data presented herein is derived from preclinical studies investigating the therapeutic potential of ENMD-1068 in fibrotic diseases.
Core Mechanism of Action
ENMD-1068 has been identified as an inhibitor of the TGF-β1/Smad signaling cascade. Its primary mechanism involves the reduction of hepatic stellate cell (HSC) activation and subsequent collagen expression.[1][2][3] This inhibitory action positions ENMD-1068 as a candidate for therapeutic intervention in conditions such as liver fibrosis and endometriosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of ENMD-1068 on markers of TGF-β1 signaling and liver fibrosis.
Table 1: In Vivo Efficacy of ENMD-1068 in a Mouse Model of CCl₄-Induced Liver Fibrosis
| Parameter | Vehicle Control | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) |
| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced |
| Serum AST (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced |
| Collagen Content | Markedly Increased | Markedly Attenuated | Markedly Attenuated |
| α-SMA Expression | Significantly Increased | Significantly Reduced | Significantly Reduced |
Data adapted from studies on CCl₄-induced liver fibrosis in ICR mice treated for 4 weeks.[1][2][3]
Table 2: In Vitro Effects of ENMD-1068 on Primary Mouse Hepatic Stellate Cells (HSCs)
| Treatment Condition | α-SMA Expression | Collagen Type I α1 Expression | Collagen Type III α1 Expression | C-terminal Phosphorylation of Smad2/3 |
| TGF-β1 Stimulation | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| TGF-β1 + ENMD-1068 (10 mM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data from primary mouse HSCs stimulated with TGF-β1 in the presence or absence of ENMD-1068 for 24 hours.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for ENMD-1068 in the context of the TGF-β1 signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo CCl₄-Induced Liver Fibrosis Model in Mice
-
Animal Model : 8-week-old male ICR mice were used.[2]
-
Induction of Fibrosis : Liver fibrosis was induced by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl₄) twice a week for 4 weeks.[3]
-
Treatment Groups :
-
Dosing Regimen : ENMD-1068 or vehicle was administered twice per week for the 4-week duration of the study.[2]
-
Endpoint Analysis :
-
Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury.[3]
-
Liver tissues were collected for histological analysis (e.g., H&E and Sirius Red staining) to evaluate collagen deposition.
-
Western blotting was performed on liver tissue lysates to determine the expression levels of α-smooth muscle actin (α-SMA).[3]
-
In Vitro Culture and Treatment of Primary Mouse Hepatic Stellate Cells (HSCs)
-
Isolation of HSCs : Primary HSCs were isolated from the livers of healthy mice.[3]
-
Cell Culture : HSCs were cultured in appropriate media until reaching desired confluency.
-
Experimental Conditions :
-
Endpoint Analysis :
-
Western Blotting : Cell lysates were subjected to Western blot analysis to determine the protein levels of α-SMA, Collagen Type I α1, Collagen Type III α1, and phosphorylated Smad2/3 (p-Smad2/3).[3]
-
Luciferase Reporter Assay : To assess Smad transcriptional activity, cells were co-transfected with a Smad-responsive luciferase reporter construct and then stimulated with TGF-β1 with or without ENMD-1068.[3]
-
Calcium Release Assay : Intracellular calcium release was measured in response to trypsin or SLIGRL-NH2 (a PAR2 agonist) in the presence or absence of ENMD-1068.[1][2][3]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the in vitro effects of ENMD-1068.
References
ENMD-1068 Hydrochloride: A PAR-2 Antagonist for the Attenuation of Collagen Expression in Fibrosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM) proteins, particularly collagen, represent a significant global health burden and a formidable challenge in drug development. Liver fibrosis, a common outcome of chronic liver injury, can progress to cirrhosis and end-stage liver failure. A key cellular mediator in the progression of liver fibrosis is the hepatic stellate cell (HSC). Upon liver injury, quiescent HSCs undergo activation, transforming into myofibroblast-like cells that are the primary source of collagen production.[1] The signaling pathways that govern HSC activation are therefore critical targets for anti-fibrotic therapies.
One such pathway involves the Protease-Activated Receptor 2 (PAR-2), which has been implicated in the pathogenesis of liver fibrosis.[1][2] ENMD-1068 hydrochloride, a novel and selective small molecule antagonist of PAR-2, has emerged as a promising therapeutic candidate.[2] This technical guide provides a comprehensive overview of the effects of ENMD-1068 on collagen expression in preclinical models of liver fibrosis, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.
Mechanism of Action: Inhibition of the TGF-β1/Smad Signaling Pathway
ENMD-1068 exerts its anti-fibrotic effects by antagonizing PAR-2, which in turn attenuates the canonical pro-fibrotic transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway.[1][2] In activated HSCs, TGF-β1 binding to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of fibrotic genes, including those for type I and type III collagen.[1][3]
ENMD-1068 has been shown to inhibit the C-terminal phosphorylation of Smad2/3 in HSCs stimulated with TGF-β1.[1][2][3] Furthermore, it has been demonstrated that ENMD-1068 treatment inhibits TGF-β1 induced Smad transcriptional activity in these cells.[2] By disrupting this critical signaling nexus, ENMD-1068 effectively reduces the activation of HSCs and subsequent collagen production.[1][2]
References
Preliminary Studies on ENMD-1068 Hydrochloride in Endometriosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pain and infertility. Current treatment options are often associated with undesirable side effects and high recurrence rates. This technical guide provides an in-depth overview of the preclinical research on ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR2), as a potential therapeutic agent for endometriosis. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental protocols used in pivotal studies, and visualizes the underlying molecular pathways. The preliminary evidence suggests that ENMD-1068 effectively suppresses the growth of endometriotic lesions through its anti-inflammatory and anti-angiogenic properties, highlighting its potential as a novel non-hormonal treatment for endometriosis.
Introduction to this compound
This compound is a small molecule, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2).[1] Its chemical name is N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride. PAR2 is a G-protein coupled receptor that is activated by serine proteases and has been implicated in the pathogenesis of various inflammatory diseases, including endometriosis.[2][3][4] Activation of PAR2 in endometriotic stromal cells is known to stimulate the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), and to promote cell proliferation.[4][5][6] By selectively blocking PAR2, ENMD-1068 aims to disrupt these pathological processes.
Chemical Structure:
-
Chemical Name: N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride
-
CAS Number: 789488-77-3[7]
-
Molecular Formula: C₁₅H₂₉N₃O₂ · HCl[8]
-
Molecular Weight: 319.87 g/mol [8]
Mechanism of Action and Signaling Pathway
ENMD-1068 functions by competitively inhibiting the activation of PAR2 by its endogenous protease activators. In the context of endometriosis, the activation of PAR2 on endometrial cells triggers downstream signaling cascades that promote inflammation, cell proliferation, and angiogenesis. The primary pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK.[4] This leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[2][3] Activated NF-κB then promotes the expression of various pro-inflammatory cytokines (e.g., IL-6, MCP-1) and growth factors (e.g., Vascular Endothelial Growth Factor - VEGF), which collectively contribute to the survival and growth of endometriotic lesions.[2][3]
Preclinical Efficacy Data
The primary preclinical evaluation of ENMD-1068 in endometriosis was conducted using a xenograft mouse model.[2][3] The study demonstrated that ENMD-1068 significantly inhibits the development of endometriotic lesions in a dose-dependent manner. The key quantitative findings are summarized below.
Effect on Endometriotic Lesion Growth
Treatment with ENMD-1068 resulted in a significant, dose-dependent reduction in the volume of established endometriotic lesions compared to the vehicle control group.[3]
| Treatment Group | Dose | Mean Lesion Volume (mm³) ± SEM | P-value vs. Control |
| Vehicle Control | 200 µL Saline | 13.87 ± 2.45 | - |
| ENMD-1068 | 25 mg/kg | 5.71 ± 0.93 | < 0.05 |
| ENMD-1068 | 50 mg/kg | 2.53 ± 0.61 | < 0.01 |
Modulation of Inflammatory Cytokines
ENMD-1068 treatment significantly reduced the levels of the pro-inflammatory cytokines IL-6 and Monocyte Chemotactic Protein-1 (MCP-1) in the endometriotic lesions.[2][3]
| Treatment Group | Dose | IL-6 (pg/mg protein) | MCP-1 (pg/mg protein) |
| Vehicle Control | 200 µL Saline | ~450 | ~1200 |
| ENMD-1068 | 25 mg/kg | ~250 | ~700 |
| ENMD-1068 | 50 mg/kg | ~150# | ~650 |
| *P < 0.05 vs Control; #P < 0.05 vs ENMD-1068 25 mg/kg. (Approximate values extrapolated from graphical data in the source publication). |
Effects on Cell Proliferation and Apoptosis
The anti-proliferative and pro-apoptotic effects of ENMD-1068 were evaluated by immunohistochemical staining for Ki-67 (a proliferation marker) and TUNEL (an apoptosis marker), respectively.[2][3]
| Treatment Group | Dose | Proliferation Index (%) | Apoptotic Index (%) |
| Vehicle Control | 200 µL Saline | ~35 | ~5 |
| ENMD-1068 | 25 mg/kg | ~20 | ~15 |
| ENMD-1068 | 50 mg/kg | ~10 | ~25 |
| *P < 0.05 vs Control. (Approximate values extrapolated from graphical data in the source publication). |
Inhibition of Angiogenesis and NF-κB Activation
Immunohistochemical analysis also revealed that ENMD-1068 treatment decreased the expression of Vascular Endothelial Growth Factor (VEGF) and the activation of NF-κB (RelA) in the endometriotic lesions, although this effect was not reported to be dose-dependent.[2][3]
Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical study of ENMD-1068 in a mouse model of endometriosis.[2][3]
Animal Model and Treatment Workflow
4.1.1. Endometriosis Mouse Model:
-
A xenograft model of human endometriosis expressing red fluorescent protein (RFP) was established in nude mice.[2][3]
-
Human endometrial tissue was obtained, prepared into fragments, and transduced with RFP for non-invasive visualization.[3]
-
These fragments were surgically implanted into the peritoneal cavity of the mice.[2][3]
-
The endometriotic lesions were allowed to establish for 10 days post-implantation.[3]
4.1.2. Drug Administration:
-
Mice were randomly assigned to three groups (n=8 per group).[3]
-
Treatment was administered daily for 5 consecutive days via intraperitoneal (i.p.) injection.[2][3]
-
Mice were monitored daily for signs of toxicity.[3]
Outcome Measures
-
Lesion Measurement: At the end of the treatment period, the endometriotic lesions were counted and their volume measured.[2]
-
ELISA for Cytokines: Lesions were collected, homogenized, and the protein concentration was determined. The levels of IL-6 and MCP-1 were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[2]
-
Immunohistochemistry (IHC):
-
Lesion tissues were fixed, paraffin-embedded, and sectioned.
-
Cell Proliferation: Sections were stained with an antibody against Ki-67. The proliferation index was calculated as the percentage of Ki-67-positive cells.[2]
-
Apoptosis: Apoptosis was assessed using the terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay. The apoptotic index was the percentage of TUNEL-positive cells.[2]
-
NF-κB and VEGF Expression: Sections were stained with antibodies against NF-κB (RelA) and VEGF to evaluate their expression and localization within the lesions.[2][3]
-
Conclusion and Future Directions
The preliminary preclinical data strongly suggest that this compound is a promising candidate for the treatment of endometriosis.[2][3] Its targeted mechanism of action, which focuses on the inflammatory and angiogenic pathways driven by PAR2, offers a potential non-hormonal therapeutic strategy. The dose-dependent inhibition of lesion growth, reduction of key inflammatory mediators, and favorable effects on cell proliferation and apoptosis in a relevant animal model provide a solid rationale for further development.[2][3]
Future research should focus on long-term efficacy and safety studies, pharmacokinetic and pharmacodynamic profiling, and eventual evaluation in clinical trials to determine its therapeutic potential in women with endometriosis. The development of PAR2 antagonists like ENMD-1068 could represent a significant advancement in managing this debilitating disease.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Proteinase-activated receptors in the endometrium and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ENMD-1068 盐酸盐 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Anti-Inflammatory Potential of ENMD-1068 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENMD-1068 hydrochloride, a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), has emerged as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the anti-inflammatory properties of ENMD-1068, detailing its mechanism of action, and summarizing key preclinical findings. This document synthesizes available data on its efficacy in models of endometriosis, joint inflammation, and liver fibrosis, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows to support further research and development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, is a key player in inflammation. Activated by serine proteases, PAR2 triggers downstream signaling cascades that result in the production of pro-inflammatory mediators. This compound (N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine) is a selective antagonist of PAR2, functioning by blocking the receptor and thereby inhibiting the inflammatory cascade.[1][2][3] This guide delves into the preclinical evidence supporting the anti-inflammatory effects of ENMD-1068.
Mechanism of Action
ENMD-1068 exerts its anti-inflammatory effects by selectively binding to and inhibiting PAR2. This prevents the conformational changes required for receptor activation by serine proteases like trypsin and tryptase. By blocking PAR2, ENMD-1068 effectively attenuates the downstream signaling pathways that drive inflammation, including the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta 1 (TGF-β1)/Smad2/3 pathways.[4][5][6]
Preclinical Efficacy in Inflammatory Models
Endometriosis
In a mouse model of endometriosis, ENMD-1068 demonstrated a significant dose-dependent inhibition of the development of endometriotic lesions.[7] Treatment with ENMD-1068 led to a reduction in key inflammatory and angiogenic markers.
Data Presentation:
| Parameter | Control Group | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) | P-value |
| **Lesion Volume (mm³) ** | 13.87 ± 2.45 | 7.12 ± 1.53 | 2.53 ± 0.61 | < 0.01 |
| IL-6 Expression | High | Moderately Reduced | Significantly Reduced | < 0.05 |
| MCP-1 Expression | High | Reduced | Reduced | < 0.05 |
| NF-κB Activation | High | Moderately Reduced | Significantly Reduced | < 0.05 |
| VEGF Expression | High | Reduced | Reduced | < 0.05 |
| Cell Proliferation (Ki-67) | High | Moderately Reduced | Significantly Reduced | < 0.05 |
| Apoptosis | Low | Increased | Significantly Increased | < 0.05 |
| Table 1: Effects of ENMD-1068 on Endometriotic Lesions in a Mouse Model. Data are presented as mean ± SD where available.[8] |
Experimental Protocols:
-
Animal Model: A xenograft model of human endometriosis was established in nude mice using red fluorescent protein-expressing human endometrial tissue.
-
Treatment: Mice were administered intraperitoneal injections of either vehicle control, 25 mg/kg ENMD-1068, or 50 mg/kg ENMD-1068 daily for 5 days, starting 10 days after endometriosis induction.[8]
-
Analysis:
-
Lesion size was measured, and tissues were collected for analysis.
-
Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) levels were quantified using ELISA.[8]
-
Nuclear Factor-kappa B (NF-κB) activation, Vascular Endothelial Growth Factor (VEGF) expression, and cell proliferation (Ki-67) were assessed by immunohistochemistry.[7][8]
-
Apoptosis was evaluated using the TUNEL assay.[8]
-
Joint Inflammation
ENMD-1068 has shown efficacy in a murine model of collagen-induced arthritis, a model for human rheumatoid arthritis. It dose-dependently attenuated joint inflammation.[1][9]
Data Presentation:
| Parameter | Vehicle Group | ENMD-1068 (4 mg) | ENMD-1068 (16 mg) |
| Arthritic Index (Day 7) | 7.1 ± 0.9 | 4.2 ± 1.0 | 2.8 ± 0.5 |
| Table 2: Effect of ENMD-1068 on Arthritic Index in a Collagen-Induced Arthritis Mouse Model. Data are presented as mean ± SEM.[9] |
Experimental Protocols:
-
Animal Model: Collagen-induced arthritis (CIA) was induced in DBA1 mice using collagen and Freund's Complete Adjuvant.
-
Treatment: Starting from the first day of a response, mice were treated daily for 7 days with either vehicle, 4 mg of ENMD-1068, or 16 mg of ENMD-1068 via subcutaneous administration.[9]
-
Analysis: The arthritic index and paw pad thickness were recorded daily.[9]
Liver Fibrosis
In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, ENMD-1068 treatment significantly reduced liver damage and fibrosis.
Data Presentation:
| Parameter | Control Group | CCl4 Group | CCl4 + ENMD-1068 (25 mg/kg) | CCl4 + ENMD-1068 (50 mg/kg) |
| ALT (U/L) | Normal | Elevated | Significantly Reduced | Significantly Reduced |
| AST (U/L) | Normal | Elevated | Significantly Reduced | Significantly Reduced |
| Collagen Content | Normal | Increased | Significantly Reduced | Significantly Reduced |
| α-SMA Expression | Low | High | Significantly Reduced | Significantly Reduced |
| Collagen I Expression | Low | High | Significantly Reduced | Significantly Reduced |
| Collagen III Expression | Low | High | Significantly Reduced | Significantly Reduced |
| Table 3: Effects of ENMD-1068 on CCl4-Induced Liver Fibrosis in Mice.[4] |
Experimental Protocols:
-
Animal Model: Liver fibrosis was induced in mice by intraperitoneal injection of CCl4 twice a week for 4 weeks.
-
Treatment: Mice were treated with intraperitoneal injections of either vehicle control, 25 mg/kg ENMD-1068, or 50 mg/kg ENMD-1068 twice a week for 4 weeks, 15 minutes before CCl4 administration.[10]
-
Analysis:
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.
-
Liver tissue was analyzed for collagen content using Sirius Red staining.
-
The mRNA and protein expression of α-smooth muscle actin (α-SMA), collagen type I, and collagen type III were quantified using real-time RT-PCR and Western blot analysis.[4][10]
-
In Vitro Studies
In vitro experiments have further elucidated the mechanism of ENMD-1068. In isolated hepatic stellate cells (HSCs), ENMD-1068 was shown to:
-
Inhibit trypsin or SLIGRL-NH2 (a PAR2 agonist peptide) stimulated calcium release.[4]
-
Decrease the expression of α-SMA, type I and III collagen induced by TGF-β1.[4]
-
Inhibit TGF-β1 induced Smad transcriptional activity.[4]
The half-maximal inhibitory concentration (IC50) of ENMD-1068 has been reported with some variability, with values of 5 mM in inhibiting trypsin-induced PAR2 activation[3] and a more potent 8 µM for inhibiting PAR2 activation in colonocytes.[2] This discrepancy may be due to different cell types and assay conditions.
Pharmacokinetics
Currently, there is limited publicly available information on the detailed pharmacokinetic profile of ENMD-1068, such as its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies are required to fully characterize its pharmacokinetic and pharmacodynamic relationships.
Conclusion
This compound is a potent and selective PAR2 antagonist with demonstrated anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various preclinical models of inflammatory diseases. Its ability to modulate key inflammatory pathways, such as NF-κB and TGF-β1/Smad, underscores its therapeutic potential. The data summarized in this guide provide a strong rationale for the continued investigation of ENMD-1068 as a novel treatment for endometriosis, arthritis, liver fibrosis, and potentially other inflammatory conditions. Further research, particularly in the areas of pharmacokinetics and safety, will be crucial for its translation into clinical applications.
References
- 1. Therapeutic promise of proteinase-activated receptor-2 antagonism in joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversification of PAR signaling through receptor crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 9. physoc.org [physoc.org]
- 10. researchgate.net [researchgate.net]
ENMD-1068 Hydrochloride: A Modulator of the Smad2/3 Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR-2), has emerged as a significant investigational compound with potential therapeutic applications in fibrotic diseases and endometriosis.[1][2][3] Its mechanism of action involves the attenuation of the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway, a critical cascade in cellular processes such as proliferation, differentiation, and extracellular matrix production.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its interaction with the Smad2/3 pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental designs.
Introduction to this compound
This compound, chemically known as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride, is a small molecule inhibitor of PAR-2.[1] PAR-2 is a G-protein coupled receptor that plays a crucial role in inflammation and fibrosis.[1] By antagonizing PAR-2, ENMD-1068 has been shown to mitigate the pathological activation of downstream signaling pathways, most notably the TGF-β1/Smad2/3 axis.[1][4] This inhibitory action reduces the activation of hepatic stellate cells (HSCs) and collagen deposition, key events in the progression of liver fibrosis.[1][3][4] Furthermore, ENMD-1068 has demonstrated efficacy in animal models of endometriosis by inhibiting cell proliferation and promoting apoptosis of ectopic endometrial cells.[2][5]
Chemical Structure:
Interaction with the Smad2/3 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[7] Phosphorylated Smad2 and Smad3 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and inflammation.[7][8]
ENMD-1068 indirectly inhibits this pathway. As a PAR-2 antagonist, it is suggested to interfere with the cross-talk between PAR-2 activation and the TGF-β1 signaling cascade.[1][4] Studies have shown that treatment with ENMD-1068 leads to a significant decrease in the C-terminal phosphorylation of both Smad2 and Smad3 in response to TGF-β1 stimulation.[1][3][4] This reduction in phosphorylated Smad2/3 levels subsequently diminishes the transcription of downstream target genes, including those encoding for α-smooth muscle actin (α-SMA) and collagen types I and III.[1][4]
Below is a diagram illustrating the proposed mechanism of action:
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of ENMD-1068 in Primary Mouse Hepatic Stellate Cells (HSCs) [1][4]
| Parameter | Condition | Concentration of ENMD-1068 | Result |
| Smad2/3 C-terminal Phosphorylation | TGF-β1 (5 ng/mL) stimulated HSCs | 10 mM | Significant decrease in phosphorylation compared to TGF-β1 alone. |
| α-SMA Expression | TGF-β1 (5 ng/mL) stimulated HSCs | 10 mM | Significant decrease in expression compared to TGF-β1 alone. |
| Collagen I (Col α1(I)) Expression | TGF-β1 (5 ng/mL) stimulated HSCs | 10 mM | Significant decrease in expression compared to TGF-β1 alone. |
| Collagen III (Col α1(III)) Expression | TGF-β1 (5 ng/mL) stimulated HSCs | 10 mM | Significant decrease in expression compared to TGF-β1 alone. |
| Calcium Release | Trypsin or SLIGRL-NH2 stimulated HSCs | 10 mM | Inhibition of stimulated calcium release.[1][9] |
| Smad Transcriptional Activity | TGF-β1 induced HSCs | 10 mM | Inhibition of Smad transcriptional activity.[1][9] |
Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of CCl4-Induced Liver Fibrosis [1][4]
| Parameter | Dosage of ENMD-1068 | Dosing Regimen | Result |
| Alanine Aminotransferase (ALT) Levels | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, twice per week for 4 weeks | Significant reduction compared to vehicle control. |
| Aspartate Aminotransferase (AST) Levels | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, twice per week for 4 weeks | Significant reduction compared to vehicle control. |
| Collagen Content | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, twice per week for 4 weeks | Markedly attenuated collagen deposition.[3] |
| α-SMA Expression | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, twice per week for 4 weeks | Significant reduction compared to vehicle control. |
Table 3: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis [3][5]
| Parameter | Dosage of ENMD-1068 | Dosing Regimen | Result |
| Volume of Endometriotic Lesions | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Dose-dependent reduction in lesion volume.[3] |
| Interleukin-6 (IL-6) Levels | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Dose-dependent suppression of IL-6 levels.[3] |
| Monocyte Chemoattractant Protein-1 (MCP-1) Levels | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Suppression of MCP-1 levels.[3] |
| Epithelial Cell Proliferation | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Decrease in proliferation.[3] |
| Apoptotic Index | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Increase in apoptosis.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
In Vitro Analysis of HSC Activation
Objective: To evaluate the effect of ENMD-1068 on TGF-β1-induced activation of primary mouse hepatic stellate cells.
Methodology:
-
Cell Culture: Primary mouse HSCs are isolated and cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with ENMD-1068 (10 mM) for a specified duration (e.g., 1 hour) before stimulation with TGF-β1 (5 ng/mL) for 24 hours.[4]
-
Western Blot Analysis:
-
Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against α-SMA, Collagen I, Collagen III, p-Smad2 (C-terminal), p-Smad3 (C-terminal), total Smad2/3, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an ECL detection system and quantified by densitometry.[4]
-
In Vivo Murine Model of Liver Fibrosis
Objective: To assess the therapeutic potential of ENMD-1068 in a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model.
Methodology:
-
Animal Model: 8-week-old ICR mice are used.[3]
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injection of CCl4.
-
Treatment Groups:
-
Vehicle control (200 μL)[1]
-
ENMD-1068 (25 mg/kg)
-
ENMD-1068 (50 mg/kg)
-
-
Dosing: Mice receive i.p. injections of the vehicle or ENMD-1068 twice a week for 4 weeks.[1][3]
-
Sample Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of ALT and AST are measured.
-
Histological Analysis: Liver sections are stained with Masson's trichrome to assess collagen deposition.
-
Immunohistochemistry/Western Blot: Liver tissue lysates are analyzed for the expression of α-SMA and collagen.
Conclusion
This compound demonstrates significant potential as a therapeutic agent by targeting the PAR-2 receptor and consequently modulating the TGF-β1/Smad2/3 signaling pathway. The available data strongly suggest its efficacy in reducing fibrosis and inflammation in preclinical models. Further investigation into the precise molecular interactions and clinical trials are warranted to fully elucidate its therapeutic utility in human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of ENMD-1068 and its role in Smad2/3 pathway modulation.
References
- 1. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Apoptosis | 2703451-51-6 | Invivochem [invivochem.com]
- 7. Cox-2 inactivates Smad signaling and enhances EMT stimulated by TGF-β through a PGE2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Smad2/3 and p38 MAP kinase in TGF-β1-induced epithelial-mesenchymal transition of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ENMD-1068 Hydrochloride: In Vitro Inhibition of Calcium Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
ENMD-1068 hydrochloride is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and fibrosis.[1][2][3][4] Activation of PAR2 by serine proteases, such as trypsin, or by synthetic agonist peptides like SLIGRL-NH2, leads to the coupling of the Gαq/11 G-protein subunit.[5][6] This initiates a signaling cascade through phospholipase C (PLC), which results in the generation of inositol 1,4,5-trisphosphate (IP3).[5][6] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5][6][7][8] This protocol details an in vitro fluorescence-based assay to quantify the inhibitory effect of this compound on PAR2 agonist-induced intracellular calcium mobilization.
Principle of the Assay
This assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in a cell line endogenously or recombinantly expressing PAR2. In their acetoxymethyl ester (AM) form, these dyes are cell-permeant.[9] Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm.[9] Upon binding to free calcium, the dye's fluorescence intensity increases significantly. By pre-incubating PAR2-expressing cells with this compound before stimulating them with a PAR2 agonist, the degree of inhibition of the calcium flux can be quantified by measuring the change in fluorescence intensity using a fluorescence plate reader.
Signaling Pathway of PAR2-Mediated Calcium Release
Caption: PAR2 signaling cascade leading to calcium release.
Experimental Protocol
Materials and Reagents
-
Cells: A suitable cell line expressing functional PAR2 (e.g., HEK-293, HT-29, or primary cells like hepatic stellate cells).[1][5]
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or water).
-
PAR2 Agonist: Trypsin or a synthetic peptide agonist such as SLIGRL-NH2.
-
Fluorescent Calcium Indicator: Fluo-4 AM, Fura-2 AM, or Indo-1 AM.[5][9][10][11]
-
Pluronic F-127: To aid in dye solubilization.[5]
-
Probenecid (optional): An anion-exchange transport inhibitor to prevent dye leakage from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: As required for the specific cell line.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for the chosen dye (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).[11]
Assay Workflow
Caption: Workflow for the calcium release inhibition assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Dye Loading:
-
Prepare a dye loading solution. For instance, for Fluo-4 AM, dilute a stock solution in Assay Buffer to a final working concentration of 2-5 µM.
-
To aid dye dispersal, add Pluronic F-127 to a final concentration of 0.02-0.04%.[5] If used, add probenecid (e.g., 2.5 mM) to this solution.
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an optional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[5]
-
-
Compound Addition (Antagonist Plate):
-
During the dye loading incubation, prepare a plate with serial dilutions of this compound in Assay Buffer at concentrations higher than the final desired concentrations (e.g., 2x or 5x). Include vehicle controls (e.g., DMSO in Assay Buffer).
-
After the dye loading incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add the ENMD-1068 dilutions or vehicle to the appropriate wells and pre-incubate for a determined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare the PAR2 agonist (e.g., SLIGRL-NH2 or trypsin) in Assay Buffer at a concentration that will give a robust response (e.g., EC80).
-
Set the fluorescence plate reader to measure kinetic fluorescence changes at the appropriate wavelengths. A baseline reading of 10-20 seconds should be established before agonist addition.
-
The instrument's injector will add the agonist to the wells, and fluorescence readings will continue for 1-3 minutes to capture the peak calcium response.[11]
-
Data Presentation and Analysis
The inhibitory effect of ENMD-1068 is determined by its ability to reduce the calcium signal induced by the PAR2 agonist. Data can be analyzed by measuring the peak fluorescence intensity or the area under the curve.
Table 1: Example Data for ENMD-1068 Inhibition of PAR2 Agonist-Induced Calcium Release
| ENMD-1068 Conc. (µM) | Peak Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 55,000 | 0% |
| 0.1 | 49,500 | 10% |
| 1 | 38,500 | 30% |
| 10 | 24,750 | 55% |
| 50 | 11,000 | 80% |
| 100 | 6,600 | 88% |
Note: The data presented are for illustrative purposes only and must be determined experimentally.
Table 2: Summary of Key Assay Parameters
| Parameter | Example Value | Reference |
| Cell Line | PAR2-expressing HEK-293 | [5] |
| Seeding Density | 40,000-80,000 cells/well | [5][12] |
| Calcium Dye | Fluo-4 AM (2-4 µM) | [5][11] |
| PAR2 Agonist | SLIGRL-NH2 | [1][4] |
| Agonist Conc. | EC80 (to be determined) | |
| Positive Control | Max. Agonist Response | |
| Negative Control | Vehicle | |
| Readout | Kinetic Fluorescence (RFU) | [11] |
The percent inhibition is calculated as: % Inhibition = (1 - (RFU_compound - RFU_min) / (RFU_max - RFU_min)) * 100
Where:
-
RFU_compound is the peak fluorescence with ENMD-1068.
-
RFU_max is the peak fluorescence with agonist and vehicle.
-
RFU_min is the baseline fluorescence.
The IC₅₀ value (the concentration of ENMD-1068 that inhibits 50% of the agonist response) can be determined by plotting the percent inhibition against the logarithm of the ENMD-1068 concentration and fitting the data to a four-parameter logistic equation.
Conclusion
This protocol provides a robust framework for assessing the in vitro potency of this compound as a PAR2 antagonist. By quantifying the inhibition of agonist-induced calcium release, researchers can effectively characterize the pharmacological profile of ENMD-1068 and similar compounds, aiding in drug development and the study of PAR2-mediated signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-mediated activation of Par2 elicits calcium waves during zebrafish egg activation and blastomere cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease-mediated activation of Par2 elicits calcium waves during zebrafish egg activation and blastomere cleavage | PLOS Biology [journals.plos.org]
- 9. bu.edu [bu.edu]
- 10. physoc.org [physoc.org]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Assay Kit [bdbiosciences.com]
Application Notes and Protocols: Dosing and Administration of ENMD-1068 Hydrochloride in a Mouse Model of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammatory processes. In the context of arthritis, serine proteases released in the inflamed joint cleave and activate PAR2 on various cell types, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and other mediators of joint inflammation and destruction. By blocking PAR2, this compound presents a therapeutic strategy to mitigate the inflammatory response in arthritis. These application notes provide detailed protocols for the dosing and administration of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model of rheumatoid arthritis.
Data Presentation
Summary of In Vivo Efficacy Data
The following table summarizes the quantitative data from a study evaluating the efficacy of this compound in a mouse model of collagen-induced arthritis.[1]
| Treatment Group | Dose | Administration Route | Frequency | Duration | Mean Arthritic Index (Day 7 post-response) |
| Vehicle | N/A | Subcutaneous | Daily | 7 days | 7.1 ± 0.9 |
| ENMD-1068 | 4 mg | Subcutaneous | Daily | 7 days | 4.2 ± 1.0 |
| ENMD-1068 | 16 mg | Subcutaneous | Daily | 7 days | 2.8 ± 0.5 |
Note: The arthritic index is a semi-quantitative score of disease severity.
Experimental Protocols
Preparation of this compound for Injection
The following protocol is for the preparation of this compound for intraperitoneal injection. While the subcutaneous route has been used in arthritis studies, a specific preparation protocol for this route is not detailed in the available literature. This formulation is a common method for administering hydrophobic compounds in vivo.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final injection solution, follow these steps sequentially: a. Take 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
The final solution will be a suspended solution suitable for intraperitoneal injection.
For subcutaneous administration, it is recommended to perform small-scale formulation tests to ensure the tolerability and stability of the prepared solution.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used model for studying rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Sterile phosphate-buffered saline (PBS)
Procedure:
Day 0: Primary Immunization
-
Prepare the collagen solution by dissolving type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
Prepare an emulsion of collagen and CFA. Mix equal volumes of the collagen solution and CFA until a stable emulsion is formed. To test for stability, drop a small amount of the emulsion into water; a stable emulsion will not disperse.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
Day 21: Booster Immunization
-
Prepare an emulsion of type II collagen and IFA in the same manner as the primary immunization.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
Monitoring Arthritis Development:
-
Beginning around day 24, start monitoring the mice daily for signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and edema.
-
3 = Significant erythema and edema encompassing the entire paw.
-
4 = Maximum inflammation with joint deformity and/or ankylosis.
-
-
The total arthritic score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
Paw thickness can also be measured daily using a caliper as a quantitative measure of inflammation.
Administration of this compound
Treatment Regimen:
-
Once the mice develop clinical signs of arthritis (an arthritic score of at least 1), begin treatment.
-
Administer this compound or vehicle control daily for the duration of the study (e.g., 7 days).
-
For subcutaneous administration, inject the prepared solution into the scruff of the neck.
-
For intraperitoneal administration, inject the solution into the lower abdominal cavity.
Dosage:
-
Subcutaneous: 4 mg and 16 mg per mouse per day.[1]
-
Intraperitoneal: 25 mg/kg and 50 mg/kg body weight per day.
Mandatory Visualizations
Signaling Pathway of PAR2 in Arthritis and Inhibition by ENMD-1068
Caption: PAR2 signaling cascade in arthritis and the inhibitory action of ENMD-1068.
Experimental Workflow for Evaluating ENMD-1068 in a CIA Mouse Model
Caption: Experimental workflow for ENMD-1068 evaluation in the CIA mouse model.
References
Preparing ENMD-1068 Hydrochloride Stock Solution in DMSO for Cell Culture Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] Research indicates its potential in studying conditions like liver fibrosis and endometriosis.[1][2] It has been shown to reduce hepatic stellate cell activation and collagen expression by inhibiting the TGF-β1/Smad signaling pathway.[1][2][3][4] Additionally, this compound can inhibit the proliferation of endometrial cells and induce apoptosis.[1][2] This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) for use in cell culture experiments.
Physicochemical and Solubility Data
Proper preparation of a stock solution is critical for accurate and reproducible experimental results. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀ClN₃O₂ | [5] |
| Formula Weight | 319.9 g/mol | [5] |
| CAS Number | 789488-77-3 | [5] |
| Solubility in DMSO | 200 mg/mL (625.25 mM) | [1] |
| Solubility in H₂O | 100 mg/mL (312.63 mM) | [1] |
| Appearance | Crystalline solid, powder | [6] |
| Storage of Solid | Store at -20°C for up to 3 years. | [7] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [6][8] |
Note: The solubility of this compound in both DMSO and water may require sonication to fully dissolve.[1] It is also important to use newly opened, anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of the compound.[1]
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, gently tap it on a hard surface to ensure all the powder has settled at the bottom.[8]
-
Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 100 mM stock solution, you would need 31.99 mg of the compound.
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. To continue the example, add 1 mL of DMSO to the 31.99 mg of the compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If sterility is a major concern for your specific cell line, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO. However, DMSO itself is bacteriostatic.[9]
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, conical-bottom microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[6]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Application in Cell Culture
Working Solution Preparation:
To prepare a working solution for your cell culture experiments, the DMSO stock solution should be diluted in your cell culture medium.
-
Serial Dilution (Recommended): To prevent precipitation of the compound, it is best to perform serial dilutions in DMSO first before the final dilution into the aqueous cell culture medium.[10]
-
Final Dilution: Add the desired volume of the DMSO stock solution (or a diluted DMSO solution) to your cell culture medium and mix well by gentle inversion.
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.[6][7][9]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells.[7][10]
Example Dilution Calculation:
To treat cells with 10 µM this compound from a 100 mM stock solution in a final volume of 1 mL of cell culture medium:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = 100 mM (stock concentration)
-
V₁ = ? (volume of stock to add)
-
C₂ = 10 µM = 0.01 mM (final concentration)
-
V₂ = 1 mL (final volume)
-
-
V₁ = (0.01 mM * 1 mL) / 100 mM = 0.0001 mL = 0.1 µL
-
The final DMSO concentration would be 0.01%.
Diagrams
Experimental Workflow
Caption: Workflow for this compound stock solution preparation and use.
Signaling Pathway
Caption: Inhibition of the TGF-β1/Smad pathway by ENMD-1068.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. molnova.com [molnova.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: Assessing α-SMA Expression Following ENMD-1068 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-smooth muscle actin (α-SMA) is a critical protein marker for myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) in fibrotic diseases. The transformation of quiescent fibroblasts into activated myofibroblasts, characterized by the upregulation of α-SMA, is a key event in the pathogenesis of fibrosis in various organs, including the liver, lungs, and kidneys.[1] Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of this profibrotic cellular transformation.[1]
ENMD-1068 is a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor implicated in inflammation and fibrosis.[2][3] Research has demonstrated that ENMD-1068 can effectively inhibit liver fibrosis.[2][4] The anti-fibrotic activity of ENMD-1068 is attributed to its ability to attenuate the TGF-β1/Smad2/3 signaling pathway, leading to a reduction in hepatic stellate cell (HSC) activation and subsequent collagen and α-SMA expression.[2] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of ENMD-1068 on α-SMA expression in a cellular model of fibrosis.
Signaling Pathway of ENMD-1068 in the Inhibition of α-SMA Expression
TGF-β1 initiates the fibrotic cascade by binding to its cell surface receptors, leading to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to drive the expression of profibrotic genes, including ACTA2, the gene encoding α-SMA.[1] ENMD-1068, by antagonizing PAR-2, interferes with this signaling cascade, resulting in decreased phosphorylation of Smad2/3 and a subsequent reduction in α-SMA expression.[2]
Caption: ENMD-1068 inhibits TGF-β1-induced α-SMA expression via the PAR-2/Smad pathway.
Experimental Protocol: Western Blot for α-SMA Expression
This protocol outlines the steps for treating cells with ENMD-1068, preparing cell lysates, and performing a Western blot to assess α-SMA protein levels.
Materials:
-
Cell line (e.g., hepatic stellate cells, lung fibroblasts)
-
Cell culture medium and supplements
-
TGF-β1 (recombinant)
-
ENMD-1068
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-α-SMA (e.g., clone 1A4)
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of ENMD-1068 (e.g., 25 µM, 50 µM) for 1 hour.[2]
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours. Include appropriate controls: vehicle control, TGF-β1 only, and ENMD-1068 only.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Quantify the band intensities using densitometry software. Normalize the α-SMA band intensity to the loading control.
-
Experimental Workflow
Caption: A stepwise workflow for the Western blot analysis of α-SMA expression.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment assessing the effect of ENMD-1068 on TGF-β1-induced α-SMA expression. Data is presented as the relative band intensity of α-SMA normalized to a loading control (e.g., GAPDH).
| Treatment Group | TGF-β1 (5 ng/mL) | ENMD-1068 (µM) | Relative α-SMA Expression (Normalized to GAPDH) |
| Vehicle Control | - | - | 1.0 |
| TGF-β1 | + | - | 4.5 |
| ENMD-1068 | + | 25 | 2.8 |
| ENMD-1068 | + | 50 | 1.7 |
Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally derived results.
Conclusion
This application note provides a comprehensive protocol for evaluating the effect of ENMD-1068 on α-SMA expression using Western blotting. By following this detailed methodology, researchers can effectively quantify changes in this key fibrotic marker and further elucidate the anti-fibrotic mechanisms of PAR-2 antagonists like ENMD-1068. This experimental approach is valuable for the preclinical assessment of potential anti-fibrotic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of ENMD-1068 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in various inflammatory and fibrotic diseases.[1][2] In preclinical studies, ENMD-1068 has demonstrated therapeutic potential in models of endometriosis and liver fibrosis.[1][2][3] These notes provide detailed protocols for the in vivo delivery of this compound using a formulation based on polyethylene glycol 300 (PEG300) and polysorbate 80 (Tween-80), common excipients used to solubilize poorly water-soluble compounds for in vivo administration.[4][5]
Data Presentation
Efficacy of ENMD-1068 in a Mouse Model of Endometriosis
The following table summarizes the dose-dependent effect of ENMD-1068 on the volume of endometriotic lesions in a surgically induced mouse model. Treatment was administered intraperitoneally daily for 5 days.[2]
| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | Reduction in Lesion Volume vs. Saline |
| Saline Control | - | 13.87 ± 2.45 | - |
| ENMD-1068 | 25 | 5.71 ± 0.93 | 58.8% |
| ENMD-1068 | 50 | 2.53 ± 0.61 | 81.8% |
Qualitative Summary of ENMD-1068 Efficacy in a Mouse Model of Liver Fibrosis
In a carbon tetrachloride (CCl₄)-induced liver fibrosis mouse model, intraperitoneal administration of ENMD-1068 twice weekly for 4 weeks resulted in a significant reduction of fibrotic markers.
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle Control | - | Significant liver fibrosis observed. |
| ENMD-1068 | 25 | Significant reduction in ALT/AST levels, collagen content, and α-SMA expression.[3] |
| ENMD-1068 | 50 | Significant reduction in ALT/AST levels, collagen content, and α-SMA expression.[3] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol is designed to prepare a 5 mg/mL suspended solution of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG300), low aldehyde
-
Tween-80 (Polysorbate 80), low aldehyde
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 50 mg/mL stock solution of ENMD-1068 in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex thoroughly to dissolve the powder. If necessary, use a sonicator to aid dissolution.
-
-
Prepare the vehicle mixture.
-
In a sterile vial, combine the following in the specified order, vortexing after each addition:
-
400 µL of PEG300
-
100 µL of the 50 mg/mL ENMD-1068 stock solution in DMSO
-
50 µL of Tween-80
-
-
-
Add the aqueous component.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
-
Final Formulation.
Storage:
It is highly recommended to prepare the final formulation fresh on the day of use. The DMSO stock solution can be stored at -20°C for short-term storage.
In Vivo Efficacy Study in a Mouse Model of Endometriosis
This protocol describes a study to evaluate the efficacy of ENMD-1068 in a surgically induced endometriosis mouse model.[1][2]
Animal Model:
-
Female immunodeficient mice (e.g., nude mice) are typically used for xenograft models of human endometriosis.
Experimental Groups:
-
Vehicle Control: Administer the vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
ENMD-1068 (25 mg/kg): Administer ENMD-1068 at a dose of 25 mg/kg.
-
ENMD-1068 (50 mg/kg): Administer ENMD-1068 at a dose of 50 mg/kg.
Procedure:
-
Induction of Endometriosis: Surgically induce endometriosis by implanting human endometrial tissue into the peritoneal cavity of the mice.
-
Treatment:
-
Allow the endometriotic lesions to establish for a designated period (e.g., 10 days).
-
Administer the vehicle or ENMD-1068 solution via intraperitoneal injection daily for 5 consecutive days.[1][2] The injection volume should be calculated based on the animal's body weight (e.g., 100 µL for a 20 g mouse at a 5 mg/mL concentration to deliver a 25 mg/kg dose).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Surgically excise and measure the volume of the endometriotic lesions.
-
Tissues can be collected for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL), and ELISA for inflammatory markers (e.g., IL-6, MCP-1).[1]
-
In Vivo Efficacy Study in a Mouse Model of Liver Fibrosis
This protocol outlines a study to assess the anti-fibrotic effects of ENMD-1068 in a CCl₄-induced liver fibrosis mouse model.[3]
Animal Model:
-
Male ICR mice are a suitable model for CCl₄-induced liver fibrosis.
Experimental Groups:
-
Vehicle Control: Administer the vehicle solution.
-
CCl₄ Control: Administer CCl₄ and the vehicle solution.
-
ENMD-1068 (25 mg/kg) + CCl₄: Administer ENMD-1068 at 25 mg/kg and CCl₄.
-
ENMD-1068 (50 mg/kg) + CCl₄: Administer ENMD-1068 at 50 mg/kg and CCl₄.
Procedure:
-
Induction of Liver Fibrosis: Administer CCl₄ (e.g., intraperitoneally) twice a week to induce liver fibrosis.
-
Treatment:
-
Administer the vehicle or ENMD-1068 solution via intraperitoneal injection 15 minutes before each CCl₄ administration.
-
Continue the treatment for 4 weeks.[3]
-
-
Efficacy Assessment:
-
At the end of the 4-week period, collect blood and liver tissue samples.
-
Analyze serum levels of liver enzymes (ALT, AST).
-
Assess collagen deposition in the liver through histological staining (e.g., Masson's trichrome or Sirius Red).
-
Quantify the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I and III via immunohistochemistry or RT-PCR.[3][6]
-
Visualizations
Caption: Experimental workflow for in vivo delivery of ENMD-1068.
Caption: Proposed signaling pathway of ENMD-1068 action.
Caption: Logical relationship of formulation components.
References
- 1. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 3. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
CCl4-induced liver fibrosis model protocol using ENMD-1068 hydrochloride
Application Notes and Protocols
Topic: CCl4-Induced Liver Fibrosis Model Protocol for Evaluating the Efficacy of ENMD-1068 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liver fibrosis is a dynamic, pathological wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen.[1][2] If left untreated, fibrosis can progress to cirrhosis, liver failure, and hepatocellular carcinoma.[3] The carbon tetrachloride (CCl4)-induced liver fibrosis model is a robust and widely utilized preclinical model that effectively mimics the key pathological features of human liver fibrosis, including hepatocyte injury, inflammation, and collagen deposition.[1][4]
This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR-2), a receptor that plays a significant role in the pathogenesis of liver fibrosis.[5][6][7] Preclinical studies have demonstrated that ENMD-1068 can attenuate liver fibrosis by reducing the activation of hepatic stellate cells (HSCs) and subsequent collagen production.[5][8] This document provides detailed application notes and protocols for inducing liver fibrosis in mice using CCl4 and for assessing the anti-fibrotic efficacy of this compound.
Mechanism of Action & Signaling Pathways
CCl4-Induced Liver Fibrosis
Carbon tetrachloride is a potent hepatotoxin that requires metabolic activation by cytochrome P450 enzymes within hepatocytes to initiate injury.[1][9] This process generates highly reactive trichloromethyl (•CCl3) free radicals, which trigger a cascade of events including lipid peroxidation, cell membrane damage, and ultimately, hepatocyte necrosis and apoptosis.[1] This cellular damage initiates an inflammatory response, leading to the activation of Kupffer cells (the resident liver macrophages). These activated cells release a variety of pro-inflammatory and fibrogenic cytokines, most notably Transforming Growth Factor-beta (TGF-β).[1][10] TGF-β is a key mediator in the activation of hepatic stellate cells (HSCs), transforming them from quiescent, vitamin A-storing cells into proliferative, contractile myofibroblasts.[1][3] These activated HSCs are the primary source of ECM protein deposition, leading to the progressive scarring of the liver.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. The Genetic Architecture of Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 5. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 10. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surgically Induced Endometriosis Model and ENMD-1068 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a surgically induced endometriosis model in rodents and for evaluating the therapeutic potential of ENMD-1068 hydrochloride.
Introduction
Endometriosis is a chronic and painful gynecological condition characterized by the growth of endometrial-like tissue outside the uterine cavity.[1] This ectopic tissue leads to inflammation, pain, and infertility, significantly impacting the quality of life for approximately 10% of women of reproductive age.[1] The development of effective non-hormonal therapies is a critical area of research. Rodent models of surgically induced endometriosis are invaluable tools for studying the pathophysiology of the disease and for preclinical evaluation of novel therapeutic agents.[2]
This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a receptor implicated in inflammation and cell proliferation.[3][4] Research has demonstrated that this compound effectively suppresses the growth of endometriotic lesions by inhibiting cell proliferation, inducing apoptosis, and exerting anti-inflammatory and anti-angiogenic effects.[5][6] These notes detail the procedures for utilizing a rodent model of endometriosis to test the efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in a mouse model of endometriosis.
Table 1: Effect of ENMD-1068 on Endometriotic Lesion Volume
| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | P-value vs. Control |
| Vehicle Control | - | 13.87 ± 2.45 | - |
| ENMD-1068 | 25 | Not explicitly stated, but significantly reduced | < 0.05 |
| ENMD-1068 | 50 | 2.53 ± 0.61 | < 0.01 |
Data extracted from a study utilizing a xenograft model of human endometriosis in nude mice.[6]
Table 2: Effect of ENMD-1068 on Inflammatory and Proliferative Markers in Endometriotic Lesions
| Marker | Treatment Group | Dose (mg/kg) | Outcome | P-value vs. Control |
| IL-6 Expression | ENMD-1068 | 25 | Significantly Decreased | < 0.05 |
| ENMD-1068 | 50 | Significantly Decreased | < 0.05 | |
| NF-κB (RelA) Expression | ENMD-1068 | 25 | Significantly Decreased | < 0.05 |
| ENMD-1068 | 50 | Significantly Decreased | < 0.05 | |
| Cell Proliferation (Ki-67) | ENMD-1068 | 25 | Dose-dependently Decreased | < 0.05 |
| ENMD-1068 | 50 | Dose-dependently Decreased | < 0.05 | |
| Apoptosis (TUNEL) | ENMD-1068 | 25 | Dose-dependently Increased | < 0.05 |
| ENMD-1068 | 50 | Dose-dependently Increased | < 0.05 | |
| MCP-1 Levels | ENMD-1068 | 25 | Reduced | < 0.05 |
| ENMD-1068 | 50 | Reduced | < 0.05 | |
| VEGF Expression | ENMD-1068 | 25 | Reduced | < 0.05 |
| ENMD-1068 | 50 | Reduced | < 0.05 |
This table summarizes findings from a study where treatment was administered daily for 5 days.[5][6]
Experimental Protocols
Protocol 1: Surgically Induced Endometriosis in Mice (Syngeneic Model)
This protocol describes the induction of endometriosis by transplanting uterine tissue from a donor mouse to the peritoneal cavity of a recipient mouse.[1]
Materials:
-
Female mice (e.g., C57BL/6), 8-10 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline solution
-
Iodine-povidone solution
-
Analgesics
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the donor and recipient mice. Shave the abdominal area of the recipient mouse and disinfect with iodine-povidone solution.[1]
-
Uterine Tissue Collection (Donor Mouse): Euthanize the donor mouse. Make a midline abdominal incision to expose the uterus.[1] Excise one uterine horn and place it in a petri dish with cold, sterile saline.
-
Endometrial Tissue Preparation: Open the uterine horn longitudinally to expose the endometrium. Cut the tissue into small fragments (e.g., 2x2 mm).[1]
-
Implantation (Recipient Mouse): Make a 1 cm midline incision in the abdominal wall of the recipient mouse.[1] Suture four uterine fragments to the inner abdominal wall, two on each side of the incision.[1]
-
Closure and Post-Operative Care: Close the abdominal muscle and skin layers with sutures.[1] Administer analgesics as required and monitor the animal for recovery.
-
Lesion Development: Allow one month for the endometrial implants to develop into cystic lesions resembling endometriosis.[1]
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline or as specified by the manufacturer)
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in the appropriate sterile vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Dosage Calculation: For a 25 mg/kg dose in a 20g mouse, 0.5 mg of ENMD-1068 would be required. Adjust the volume of the injection to be within acceptable limits for intraperitoneal administration (e.g., 100-200 µL).
-
Administration: Administer the prepared ENMD-1068 solution or vehicle control via intraperitoneal injection. In published studies, a daily injection for 5 days has been shown to be effective.[5][6]
Protocol 3: Evaluation of Treatment Efficacy
1. Lesion Size Measurement:
-
At the end of the treatment period, euthanize the mice.
-
Carefully expose the abdominal cavity and identify the endometriotic lesions.
-
Measure the dimensions (length, width, and height) of each lesion using calipers to calculate the volume.
2. Histological Analysis:
-
Excise the lesions and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them.
-
Stain sections with Hematoxylin and Eosin (H&E) to confirm the presence of endometrial glands and stroma.
3. Immunohistochemistry (IHC):
-
Perform IHC on lesion sections to assess markers for:
-
Cell Proliferation: Ki-67
-
Angiogenesis: Vascular Endothelial Growth Factor (VEGF)
-
Inflammation: NF-κB (p65/RelA)
-
-
Follow standard IHC protocols for deparaffinization, antigen retrieval, antibody incubation, and detection.
4. Apoptosis Assay (TUNEL):
-
Use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit on tissue sections to detect apoptotic cells.[6] Follow the manufacturer's instructions.
5. Protein Quantification (ELISA):
-
Homogenize lesion tissues to extract proteins.
-
Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[5][6]
Visualizations
Caption: Workflow for the surgically induced endometriosis model and subsequent treatment evaluation.
Caption: Signaling pathways affected by ENMD-1068 in endometriosis.
References
- 1. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
Application Note: Preclinical Evaluation of ENMD-1068 in a Murine Collagen-Induced Arthritis (CIA) Model
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed experimental protocol for evaluating the therapeutic efficacy of ENMD-1068, a Protease-Activated Receptor-2 (PAR2) antagonist, in the collagen-induced arthritis (CIA) mouse model. The CIA model is a well-established and widely used preclinical model that shares key immunopathological features with human rheumatoid arthritis (RA), including synovitis, pannus formation, and the erosion of cartilage and bone.[1][2][3] This protocol outlines the procedures for arthritis induction, therapeutic administration of ENMD-1068, clinical and histopathological assessment, and cytokine analysis. The provided methodologies and data presentation formats are intended to guide researchers in designing and executing robust preclinical studies for novel anti-arthritic compounds.
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[4][5] Animal models are indispensable for understanding the pathophysiology of RA and for the preclinical evaluation of new therapeutic agents.[3][6][7] The collagen-induced arthritis (CIA) model in mice is considered a gold standard, as it mimics many aspects of human RA, including a dependency on both T-cell and B-cell responses to type II collagen, a major component of articular cartilage.[2][3]
Protease-Activated Receptor-2 (PAR2), a G-protein-coupled receptor, has emerged as a key player in mediating chronic inflammation.[8][9] Activation of PAR2 by proteases like trypsin and tryptase is implicated in joint inflammation.[8][10] Studies have shown that PAR2 is upregulated in inflamed synovial tissue and that its activation contributes to synovitis and the release of pro-inflammatory cytokines.[8][9] Consequently, antagonism of PAR2 presents a novel therapeutic strategy for inflammatory diseases like RA.[10]
ENMD-1068 is a small molecule antagonist of PAR2 that has demonstrated efficacy in attenuating joint inflammation in murine arthritis models.[8][10][11] It has been shown to reduce the arthritic index and inhibit inflammatory signaling pathways, such as NF-κB.[11][12][13] This application note provides a comprehensive experimental design to further investigate and quantify the anti-arthritic effects of ENMD-1068 using the CIA model.
Experimental Design and Workflow
The overall experimental workflow is designed to assess both the prophylactic and therapeutic potential of ENMD-1068. The study involves acclimatization of animals, induction of arthritis, grouping and treatment, regular clinical monitoring, and terminal analysis of various pathological and immunological parameters.
References
- 1. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 2. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. The genetic and immunopathological processes underlying collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical models of arthritis for studying immunotherapy and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role for proteinase-activated receptor-2 in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic promise of proteinase-activated receptor-2 antagonism in joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
Application Notes and Protocols for ENMD-1068 Hydrochloride in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the long-term stability of ENMD-1068 hydrochloride in aqueous solutions. This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2) and has been shown to inhibit the TGF-β1/Smad signaling pathway.[1][2] Understanding its stability in aqueous environments is critical for the development of reliable experimental protocols and potential therapeutic formulations.
Overview of this compound Stability
While specific long-term stability data for this compound in aqueous solution is not extensively published, general handling and storage guidelines provide insights into its stability. Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advised to aliquot solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For aqueous solutions, filtration through a 0.22 μm filter is recommended to ensure sterility.[1]
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[3][4][5][6] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.
Data Presentation: Representative Stability Data
The following table summarizes hypothetical quantitative data from a long-term stability study of this compound in an aqueous buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL. Note: These values are for illustrative purposes and a comprehensive stability study is required to determine the actual degradation profile.
| Storage Condition | Time Point | % Remaining ENMD-1068 (Hypothetical) | Appearance |
| -80°C | 1 month | 99.8% | Clear, colorless solution |
| 3 months | 99.5% | Clear, colorless solution | |
| 6 months | 99.2% | Clear, colorless solution | |
| -20°C | 1 month | 98.5% | Clear, colorless solution |
| 3 months | 96.2% | Clear, colorless solution | |
| 6 months | 93.8% | Clear, colorless solution | |
| 4°C | 1 week | 97.1% | Clear, colorless solution |
| 2 weeks | 94.5% | Clear, colorless solution | |
| 1 month | 89.3% | Slight yellowing | |
| Room Temp (~25°C) | 24 hours | 95.8% | Clear, colorless solution |
| 48 hours | 91.2% | Clear, colorless solution | |
| 1 week | 82.5% | Yellowing and slight precipitation |
Experimental Protocols
Protocol for Preparation of Aqueous Stock Solution
Materials:
-
This compound powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water (for some applications)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 μm syringe filters
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile PBS (or water) to achieve the desired concentration (solubility in PBS is up to 100 mg/mL).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Filter the solution through a sterile 0.22 μm syringe filter into a sterile container.
-
Aliquot the solution into single-use sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol for a Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.
Materials:
-
This compound aqueous solution (1 mg/mL in PBS)
-
1 M HCl (for acidic degradation)
-
1 M NaOH (for basic degradation)
-
30% Hydrogen Peroxide (H₂O₂) (for oxidative degradation)
-
HPLC-UV system
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Acidic Degradation:
-
Mix equal volumes of the ENMD-1068 solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH before analysis.
-
-
Basic Degradation:
-
Mix equal volumes of the ENMD-1068 solution and 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the ENMD-1068 solution with 30% H₂O₂ to a final concentration of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate an aliquot of the ENMD-1068 solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose an aliquot of the ENMD-1068 solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (stored at -80°C), by a stability-indicating HPLC-UV method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the long-term stability of ENMD-1068.
Signaling Pathway
Caption: ENMD-1068 inhibits the TGF-β1/Smad signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low potency of ENMD-1068 hydrochloride in in vivo studies
Welcome to the technical support center for ENMD-1068 hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo potency of this selective protease-activated receptor 2 (PAR2) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). It functions by blocking the activation of PAR2, a G-protein coupled receptor involved in various inflammatory and fibrotic pathways. In preclinical studies, ENMD-1068 has been shown to inhibit TGF-β1/Smad signaling, which plays a critical role in the activation of hepatic stellate cells and collagen production in liver fibrosis.[1] Additionally, it has demonstrated efficacy in animal models of endometriosis and arthritis by reducing inflammation and cell proliferation.[2][3]
Q2: I am observing lower than expected efficacy of ENMD-1068 in my in vivo experiments. Is this a known issue?
Yes, some studies have characterized ENMD-1068 as a "low-potency antagonist".[2] Challenges with in vivo potency for PAR2 antagonists, in general, have been noted, often related to issues of solubility, and bioavailability.[4] The piperazine chemical scaffold, present in ENMD-1068, can sometimes be associated with poor oral bioavailability due to first-pass metabolism and P-gp efflux.
Q3: What are the reported efficacious doses and administration routes for ENMD-1068 in vivo?
In published mouse models of endometriosis and liver fibrosis, ENMD-1068 has been administered via intraperitoneal (i.p.) injection at doses ranging from 25 to 50 mg/kg.[1][3] In a murine model of arthritis, subcutaneous administration of 4 mg and 16 mg has been shown to be effective.[2] The choice of intraperitoneal or subcutaneous routes in these studies may be a strategy to bypass potential issues with oral absorption and first-pass metabolism.
Q4: Are there any known pharmacokinetic parameters for ENMD-1068?
Troubleshooting Guide: Overcoming Low In Vivo Potency
This section provides a structured approach to identifying and addressing potential reasons for the suboptimal performance of this compound in your in vivo studies.
Issue 1: Poor Solubility and Formulation
-
Symptom: Difficulty in dissolving this compound, leading to precipitation in the vehicle and inconsistent dosing.
-
Troubleshooting Steps:
-
Vehicle Optimization: For in vivo studies, a common vehicle for ENMD-1068 is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC). One published protocol for preparing a 5 mg/mL suspended solution for intraperitoneal or oral injection involves dissolving the compound in DMSO first, then mixing with PEG300, Tween-80, and finally saline.[5]
-
Solubility Enhancement with Excipients: Consider the use of solubility-enhancing excipients. These can include:
-
Co-solvents: Such as polyethylene glycol (PEG) and propylene glycol.
-
Surfactants: Like Tween 80, which can aid in forming stable micelles.[6]
-
Cyclodextrins: These can form inclusion complexes with the drug, increasing its aqueous solubility.
-
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving its dissolution rate.
-
Issue 2: Suboptimal Bioavailability and Rapid Metabolism
-
Symptom: Lack of a clear dose-response relationship or a therapeutic effect that is transient, suggesting the drug is not reaching the target tissue in sufficient concentrations or is being cleared too quickly.
-
Troubleshooting Steps:
-
Route of Administration: As noted in published studies, consider switching from oral to intraperitoneal (i.p.) or subcutaneous (s.c.) administration to bypass potential first-pass metabolism in the liver.[1][2][3]
-
Pharmacokinetic Analysis: If resources permit, conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life in your animal model. This will inform the optimal dosing frequency.
-
Formulation Strategies for Improved Absorption: For oral administration, consider lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), which can improve the absorption of lipophilic drugs.[7]
-
Prodrug Approach: While a more advanced strategy, chemical modification of ENMD-1068 to create a more soluble or permeable prodrug that is converted to the active compound in vivo could be considered.
-
Issue 3: Insufficient Target Engagement
-
Symptom: Even with an optimized formulation and administration route, the desired biological effect is not observed.
-
Troubleshooting Steps:
-
Dose Escalation Study: Perform a dose-escalation study to determine if a higher concentration of ENMD-1068 is required to achieve a therapeutic effect in your model.
-
Pharmacodynamic (PD) Biomarker Analysis: Measure a downstream biomarker of PAR2 activity in your target tissue to confirm that ENMD-1068 is engaging its target at the administered dose. For example, you could measure levels of phosphorylated Smad2/3 if TGF-β1 signaling is relevant to your model.[1]
-
Confirmation of Target Expression: Ensure that PAR2 is expressed in the target tissue of your animal model at levels sufficient to elicit a biological response.
-
Quantitative Data Summary
| In Vivo Model | Species | Dose | Administration Route | Key Efficacy Outcome | Reference |
| Endometriosis | Mouse | 25 and 50 mg/kg | Intraperitoneal (daily for 5 days) | Dose-dependent inhibition of endometriotic lesion development. | [3] |
| Liver Fibrosis | Mouse | 25 and 50 mg/kg | Intraperitoneal (twice weekly for 4 weeks) | Significant reduction in ALT/AST levels, collagen content, and α-SMA. | [1] |
| Arthritis | Mouse | 4 and 16 mg | Subcutaneous (daily for 7 days) | Significant reduction in the arthritic index. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from a commercially available formulation guide.[5]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure for a 5 mg/mL suspended solution:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well before each injection.
-
Visualizations
References
- 1. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Improving ENMD-1068 hydrochloride solubility for intraperitoneal injection
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of ENMD-1068 hydrochloride for intraperitoneal (IP) injection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Protease-Activated Receptor 2 (PAR2).[1][2] Its mechanism of action involves reducing hepatic stellate cell activation and collagen expression by inhibiting the TGF-β1/Smad signaling pathway.[1][2][3] It has been studied for its potential therapeutic effects in conditions like liver fibrosis and endometriosis.[1][3][4] In endometriosis models, it has been shown to inhibit the proliferation of endometrial cells and induce apoptosis of epithelial cells in lesions.[1][4][5]
Q2: What are the known solubility properties of this compound?
This compound is soluble in water and DMSO. However, achieving a clear solution, especially at higher concentrations, may require sonication.[1][6] It is important to note that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened vial is recommended.[1]
Q3: Are there established protocols for preparing this compound for intraperitoneal injection?
Yes, there are established protocols for preparing this compound for IP injection in mice, typically resulting in a 5 mg/mL solution.[1][6] These protocols often involve the use of co-solvents and solubilizing agents to ensure the drug is adequately dispersed or dissolved for administration. Two common methods are detailed in the Experimental Protocols section below.
Q4: What are some general strategies to improve the solubility of a poorly soluble hydrochloride salt like ENMD-1068 for injection?
Several techniques can be employed to enhance the solubility of poorly soluble drugs for parenteral administration.[7] These can be broadly categorized into physical and chemical modifications.[8]
-
Co-solvency: This is a highly effective and common technique where a mixture of a primary solvent (like water or saline) with a miscible organic solvent (such as DMSO, PEG300, or ethanol) is used to increase the drug's solubility.[7]
-
Complexation: The use of complexing agents, such as cyclodextrins (e.g., SBE-β-CD), can form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.[8]
-
pH Adjustment: Modifying the pH of the vehicle can sometimes improve the solubility of ionizable drugs.
-
Use of Surfactants: Surfactants like Tween-80 can help to wet the drug particles and form micelles, which can encapsulate the drug and increase its solubility.[9]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon addition of saline.
-
Possible Cause: The drug has low solubility in aqueous solutions, and the addition of saline is causing it to crash out of the initial solvent (e.g., DMSO).
-
Solution 1: Ensure that the concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum required for initial dissolution, and consider using a multi-component solvent system that includes solubilizers like PEG300 and a surfactant like Tween-80 before the final addition of saline.[1][6]
-
Solution 2: The order of solvent addition is critical. Add the co-solvents and solubilizers sequentially and ensure the drug is fully dissolved at each step before adding the final aqueous component.[6]
-
Solution 3: Consider using a cyclodextrin-based formulation, which can create a more stable, clear solution.[1]
Issue 2: The prepared solution is cloudy or contains visible particles (suspension).
-
Possible Cause: The chosen solvent system is not sufficient to fully dissolve the drug at the desired concentration, resulting in a suspension.
-
Solution 1: For some applications, a homogenous suspension is acceptable for intraperitoneal injection.[1] Ensure the suspension is uniform by vortexing or sonicating before each administration.
-
Solution 2: If a clear solution is required, a different formulation strategy may be necessary. The SBE-β-CD based protocol is designed to yield a clear solution.[1]
-
Solution 3: Particle size reduction techniques, such as high-pressure homogenization, can be used to create a more stable nanosuspension, though this requires specialized equipment.[7][8]
Issue 3: Observed toxicity or adverse reactions in animals post-injection.
-
Possible Cause: The concentration of co-solvents like DMSO may be too high, leading to toxicity.
-
Solution 1: For in vivo studies in rodents, it is generally recommended to keep the final concentration of DMSO at 10% or lower.[10]
-
Possible Cause: The injection of a cold substance can cause discomfort and a drop in body temperature.
-
Solution 2: Gently warm the prepared solution to room temperature before injection, provided this does not affect the stability of the drug.[11]
-
Possible Cause: Improper injection technique leading to irritation or injury.
-
Solution 3: Ensure proper intraperitoneal injection technique, typically in the lower right quadrant of the abdomen, to avoid puncturing organs.[11] Always pull back on the plunger to check for negative pressure before injecting.[11]
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 200 mg/mL (625.25 mM) | Ultrasonic treatment needed. Hygroscopic nature of DMSO can affect solubility.[1][6] |
| This compound | H₂O | 100 mg/mL (312.63 mM) | Ultrasonic treatment needed.[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL Suspended Solution
This protocol yields a suspended solution suitable for oral and intraperitoneal injection.[1][6]
Materials:
-
This compound
-
DMSO (newly opened)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. Use a sonicator to aid dissolution.
-
To prepare a 1 mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the solution thoroughly before each use to ensure a uniform suspension.
Protocol 2: Preparation of a ≥ 5 mg/mL Clear Solution
This protocol is designed to produce a clear solution and is suitable for intraperitoneal injection.[1]
Materials:
-
This compound
-
DMSO (newly opened)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. Use a sonicator to aid dissolution.
-
To prepare a 1 mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
Caption: Signaling pathway showing this compound as a PAR2 antagonist, inhibiting downstream TGF-β1/Smad signaling.
Caption: Experimental workflows for preparing this compound as a suspension or a clear solution for injection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 6. This compound | Apoptosis | 2703451-51-6 | Invivochem [invivochem.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
ENMD-1068 hydrochloride off-target effects in primary cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ENMD-1068 hydrochloride. The focus of this guide is to help identify and understand potential off-target effects in primary cell lines, ensuring the accurate interpretation of experimental results.
FAQs & Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, with a focus on differentiating on-target PAR2 inhibition from potential off-target effects.
| Question/Issue | Possible Cause & Troubleshooting Steps |
| Q1: I'm observing a cellular effect of ENMD-1068 in a primary cell line that reportedly has low or no PAR2 expression. What could be happening? | A1: This is a strong indicator of a potential off-target effect. Troubleshooting Steps: 1. Confirm PAR2 Expression: Verify the absence of PAR2 in your specific primary cell line at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry) levels. 2. Dose-Response Analysis: Perform a dose-response curve with ENMD-1068. Off-target effects may occur at higher concentrations. 3. Use a Structurally Different PAR2 Antagonist: If available, test another PAR2 antagonist with a different chemical scaffold. If the effect is not replicated, it is more likely an off-target effect of ENMD-1068. 4. PAR2 Knockdown/Knockout: If genetically modifying your primary cells is feasible, use siRNA or CRISPR to eliminate PAR2 expression. An effect of ENMD-1068 in these cells would confirm an off-target mechanism. |
| Q2: My results with ENMD-1068 are inconsistent across different batches of primary cells from the same tissue type. Why? | A2: Primary cells inherently have biological variability. However, inconsistent results could also point to off-target effects influenced by the specific state of the cells. Troubleshooting Steps: 1. Standardize Cell Isolation and Culture: Ensure your protocols for isolating and culturing the primary cells are highly consistent. 2. Characterize Each Batch: Perform baseline characterization of each new primary cell batch, including key markers and PAR2 expression levels. 3. Positive and Negative Controls: Always include a known PAR2 agonist (e.g., Trypsin, SLIGKV-NH2) as a positive control to confirm PAR2 functionality and a vehicle-only control. 4. Consider Donor Variability: If using human-derived primary cells, donor-to-donor genetic variability can influence both on-target and off-target responses. |
| Q3: I'm seeing unexpected changes in signaling pathways that are not typically associated with PAR2 activation. How can I investigate this? | A3: This warrants a systematic investigation into potential off-target signaling. Troubleshooting Steps: 1. Phospho-Kinase Array: Use a broad-spectrum phospho-kinase array to screen for unexpected kinase activation or inhibition by ENMD-1068. 2. Pathway Analysis: Compare the affected pathways to known signaling cascades. For example, PAR2 is known to signal through Gq/11 (calcium mobilization) and β-arrestin pathways. Effects on unrelated pathways (e.g., receptor tyrosine kinases) should be investigated further. 3. Validate with Specific Inhibitors: Once a potential off-target pathway is identified, use specific inhibitors for key components of that pathway to see if you can block the unexpected effect of ENMD-1068. |
| Q4: I am observing cytotoxicity at concentrations where I expect to see specific PAR2 antagonism. Is this an off-target effect? | A4: It is possible. While high concentrations of any compound can lead to non-specific toxicity, cytotoxicity within the expected active range of ENMD-1068 could be an off-target effect. Troubleshooting Steps: 1. Cell Viability Assays: Use multiple, mechanistically different cytotoxicity assays (e.g., MTS for metabolic activity, CellTox Green for membrane integrity) to confirm the cytotoxic effect. 2. Compare with PAR2-null cells: If available, test the cytotoxic concentration of ENMD-1068 on a PAR2-knockout or knockdown version of your cell line. Cytotoxicity in the absence of PAR2 points to an off-target mechanism. 3. Apoptosis vs. Necrosis: Determine the mechanism of cell death (e.g., Annexin V/PI staining) to gain further insight into the potential off-target pathway. |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using PAR2 Knockdown
This protocol outlines the use of siRNA to transiently knock down PAR2 expression in primary cells to determine if the observed effect of ENMD-1068 is PAR2-dependent.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
PAR2-targeting siRNA and a non-targeting scramble siRNA control
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
RT-qPCR reagents (RNA extraction kit, cDNA synthesis kit, qPCR master mix, PAR2 and housekeeping gene primers)
-
Western blot reagents (lysis buffer, primary anti-PAR2 antibody, secondary antibody, etc.)
-
This compound
-
PAR2 agonist (e.g., SLIGKV-NH2)
-
Assay reagents to measure the biological endpoint of interest
Procedure:
-
siRNA Transfection:
-
Plate primary cells and allow them to adhere and reach 50-60% confluency.
-
On the day of transfection, dilute PAR2 siRNA and scramble siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Incubate for 24-72 hours (optimize for your cell type).
-
-
Verification of Knockdown:
-
After the incubation period, harvest a subset of cells from each group (untreated, scramble siRNA, PAR2 siRNA) to verify knockdown efficiency.
-
RT-qPCR: Extract RNA, synthesize cDNA, and perform qPCR to quantify PAR2 mRNA levels relative to a housekeeping gene.
-
Western Blot: Lyse cells, run protein gels, and blot for PAR2 protein to confirm reduced protein expression.
-
-
Treatment and Endpoint Analysis:
-
Once knockdown is confirmed, treat the remaining cells with:
-
Vehicle Control
-
PAR2 Agonist (to confirm loss of function in knockdown cells)
-
This compound at the desired concentration
-
-
Incubate for the appropriate time for your experiment.
-
Perform your endpoint assay (e.g., measure cytokine release, cell proliferation, or signaling pathway activation).
-
Interpretation of Results:
| Condition | Expected Outcome if Effect is ON-TARGET | Expected Outcome if Effect is OFF-TARGET |
| Scramble siRNA + ENMD-1068 | Biological effect is observed. | Biological effect is observed. |
| PAR2 siRNA + ENMD-1068 | Biological effect is significantly reduced or abolished. | Biological effect is still observed. |
| PAR2 siRNA + PAR2 Agonist | Response to agonist is significantly reduced or abolished. | Response to agonist is significantly reduced or abolished. |
Protocol 2: Broad-Spectrum Kinase Inhibitor Profiling
To investigate if ENMD-1068 has off-target effects on cellular kinases, a phospho-kinase array can be employed. This protocol provides a general workflow.
Materials:
-
Primary cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer provided with the kinase array kit
-
Protease and phosphatase inhibitor cocktails
-
A commercial phospho-kinase array kit (e.g., from R&D Systems, Cell Signaling Technology)
-
Detection reagents (streptavidin-HRP and chemiluminescent substrate)
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Culture primary cells to the desired confluency.
-
Treat cells with ENMD-1068 at a concentration that produces the unexpected biological effect and a vehicle control for the appropriate duration.
-
Include a positive control if recommended by the array manufacturer.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells using the kit-specific lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Array Incubation:
-
Follow the manufacturer's instructions to block the array membranes.
-
Incubate the membranes with equal amounts of protein lysate from the treated and control samples overnight at 4°C.
-
-
Detection:
-
Wash the membranes to remove unbound protein.
-
Incubate with the detection antibody cocktail provided in the kit.
-
Wash again and incubate with streptavidin-HRP.
-
Apply the chemiluminescent substrate and image the arrays.
-
-
Data Analysis:
-
Quantify the spot intensities using image analysis software.
-
Normalize the signals to control spots on the array.
-
Compare the phosphorylation status of kinases between the ENMD-1068-treated and vehicle-treated samples.
-
Identify kinases that show a significant change in phosphorylation upon treatment with ENMD-1068.
-
Follow-up:
-
Validate any "hits" from the array using Western blotting with specific phospho-antibodies.
-
Use specific inhibitors for the identified off-target kinases to see if they can replicate or block the effect of ENMD-1068.
Visualizations
Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.
Caption: Workflow for PAR2 knockdown to validate the target of ENMD-1068.
Caption: Signaling pathways: on-target PAR2 antagonism vs. potential off-target action.
Technical Support Center: Optimizing ENMD-1068 Hydrochloride for TGF-β1 Signaling Inhibition
Welcome to the technical support center for the utilization of ENMD-1068 hydrochloride in TGF-β1 signaling research. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of ENMD-1068 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inhibiting TGF-β1 signaling?
A1: this compound is a selective antagonist of the Protease-Activated Receptor 2 (PAR2).[1][2] The inhibition of Transforming Growth Factor-β1 (TGF-β1) signaling by ENMD-1068 is understood to occur through the crosstalk between the PAR2 and TGF-β1 pathways.[3][4] PAR2 activation has been shown to enhance TGF-β1-induced cellular responses, including the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β1 signaling.[5][6] By antagonizing PAR2, ENMD-1068 attenuates these effects, leading to a reduction in TGF-β1-mediated signaling events such as gene expression and collagen production.[1][2][5]
Q2: What is the recommended starting concentration of this compound for in vitro experiments?
A2: Based on published studies, a concentration of 10 µM has been shown to effectively block TGF-β1/Smad signaling in primary mouse hepatic stellate cells.[1][2] However, the optimal concentration can vary depending on the cell type and experimental conditions. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for such an experiment could be from 1 µM to 50 µM.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use. To prepare a working solution, the DMSO stock should be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected outcomes of successful TGF-β1 signaling inhibition by ENMD-1068?
A4: Successful inhibition of TGF-β1 signaling by ENMD-1068 should result in a measurable decrease in the downstream effects of TGF-β1. Key readouts include:
-
Reduced Phosphorylation of Smad2/3: Assessed by Western blot.
-
Inhibition of Functional Responses: Including a reduction in TGF-β1-induced cell migration, proliferation, or extracellular matrix deposition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of TGF-β1 signaling observed. | Suboptimal ENMD-1068 Concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your system. |
| Compound Inactivity: The this compound may have degraded due to improper storage or handling. | Purchase a new batch of the compound and ensure it is stored correctly as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Low PAR2 Expression: The target cell line may not express sufficient levels of PAR2 for ENMD-1068 to exert its effect on TGF-β1 signaling. | Verify PAR2 expression in your cell line using qRT-PCR or Western blot. If expression is low, consider using a cell line with higher PAR2 expression. | |
| High variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| Inaccurate Pipetting of ENMD-1068: Small volumes of concentrated stock solution can be difficult to pipette accurately. | Prepare intermediate dilutions of the ENMD-1068 stock solution to allow for the pipetting of larger, more accurate volumes. | |
| Cell toxicity or death observed. | High Concentration of ENMD-1068: The concentration of the inhibitor may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration of ENMD-1068 for your cell line. |
| High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration in your experiments does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest ENMD-1068 concentration. |
Data Presentation
Table 1: In Vitro and In Vivo Concentrations of this compound from Literature
| Application | Organism/Cell Type | Concentration | Observed Effect | Reference |
| In Vitro | Primary Mouse Hepatic Stellate Cells | 10 µM | Inhibition of TGF-β1/Smad signaling | [1][2] |
| In Vivo | Mouse Model of Liver Fibrosis | 25 mg/kg and 50 mg/kg | Attenuation of liver fibrosis | [5] |
| In Vivo | Mouse Model of Endometriosis | 25 mg/kg and 50 mg/kg | Inhibition of endometriotic lesion development | [7] |
Table 2: Example Dose-Response Experiment for IC50 Determination
| ENMD-1068 Concentration (µM) | Normalized p-Smad2/3 Levels (Relative to Vehicle Control) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 5 | 0.60 | 40 |
| 10 | 0.45 | 55 |
| 25 | 0.20 | 80 |
| 50 | 0.10 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data.
Experimental Protocols
Protocol 1: Determination of Optimal ENMD-1068 Concentration by Western Blot for p-Smad2/3
-
Cell Seeding: Seed your target cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells are attached, replace the growth medium with a low-serum or serum-free medium for 12-24 hours. This can help to reduce basal signaling pathway activation.
-
Inhibitor Pre-treatment: Prepare a series of ENMD-1068 dilutions in the starvation medium (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest ENMD-1068 dose. Remove the medium from the cells and add the ENMD-1068 dilutions. Incubate for 1-2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to each well at a pre-determined optimal concentration (e.g., 5-10 ng/mL). Include a negative control well with no TGF-β1 stimulation. Incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Smad2/3 and total Smad2/3. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities and normalize the p-Smad2/3 signal to the total Smad2/3 signal. Calculate the percent inhibition for each ENMD-1068 concentration relative to the TGF-β1-stimulated vehicle control.
Mandatory Visualizations
Caption: TGF-β1 Signaling Pathway and the Point of Inhibition by ENMD-1068.
Caption: Experimental Workflow for Optimizing ENMD-1068 Concentration.
Caption: Troubleshooting Decision Tree for Lack of ENMD-1068 Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Analysis of TGFβ1-Induced activin A gene expression in kidney mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ENMD-1068 Hydrochloride Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues encountered with ENMD-1068 hydrochloride in long-term experimental settings. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial for maintaining the stability of this compound. For the solid powder form, storage at -20°C is recommended for long-term stability, potentially for up to three years. For shorter periods, 4°C is also acceptable. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q2: My this compound solution shows precipitation after dilution in my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for many small molecules, including this compound. This is often due to the compound's limited aqueous solubility. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: While minimizing the concentration of organic solvents like DMSO in your final working solution is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[1] Always include a vehicle control in your experiments to account for any effects of the solvent.
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] Experimenting with different pH values for your buffer may help improve the solubility of this compound.
-
Use Co-solvents: For in vivo studies, a co-solvent system is often necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of the compound.[2] However, be cautious as excessive heat may promote degradation.
-
Fresh Preparations: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[2]
Q3: I am conducting a long-term cell culture experiment (several days). How can I ensure the stability of this compound in the culture medium?
A3: Maintaining the stability of small molecules in cell culture media over extended periods can be challenging due to the complex composition of the media and the incubation conditions (37°C, 5% CO₂). Here are some recommendations:
-
Regular Media Changes: The most effective way to ensure a consistent concentration of active compound is to perform regular media changes with freshly prepared this compound-containing media, for example, every 24 to 48 hours.
-
Assess Stability in Media: It is advisable to perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions. This can be done by incubating the compound in the medium (without cells) and analyzing its concentration at different time points using a suitable analytical method like HPLC-MS.
-
Minimize Exposure to Light: Protect the culture plates from direct light, as light can induce photodegradation of some compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in a multi-day experiment. | Degradation of this compound in the experimental buffer or cell culture medium. | 1. Perform regular media/buffer changes with freshly prepared compound. 2. Conduct a stability study of this compound in your specific experimental medium at the experimental temperature to determine its degradation rate. 3. Consider potential interactions with media components; serum proteins can sometimes affect compound stability. |
| Inconsistent experimental results between batches of this compound. | Variability in the purity or solid-state form of the compound. | 1. Always purchase from a reputable supplier and obtain a certificate of analysis for each batch. 2. If possible, analytically confirm the identity and purity of new batches before use. |
| Precipitation observed in stock solution upon storage at -20°C or -80°C. | The compound may have limited solubility in the chosen solvent at low temperatures, or the solvent may have absorbed water. | 1. Ensure you are using a high-purity, anhydrous solvent for your stock solution. 2. Gently warm the solution and vortex to attempt to redissolve the precipitate. If it does not redissolve, centrifuge the vial and use the supernatant, but it is advisable to re-quantify the concentration. 3. Consider preparing a slightly more dilute stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Aqueous Buffers
This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: Create a series of dilutions of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your desired aqueous buffer pre-warmed to the experimental temperature.
-
Incubation and Observation: Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours) with gentle shaking. Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility. For a more quantitative measure, a plate reader can be used to measure turbidity.
Protocol 2: Long-Term Stability Assessment of this compound in Solution
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time using HPLC-MS.
-
Prepare Test Solution: Prepare a solution of this compound in your experimental buffer or cell culture medium at the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining solution under your long-term experimental conditions (e.g., 37°C in a humidified incubator).
-
Sample Collection: At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated solution.
-
Sample Preparation for Analysis: For each time point, immediately process the sample to stop any further degradation. This may involve adding a cold organic solvent like acetonitrile to precipitate proteins and dilute the sample for analysis.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: A decision tree for troubleshooting this compound precipitation.
References
Selecting appropriate negative controls for ENMD-1068 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENMD-1068 hydrochloride. The following information is designed to help you select appropriate negative controls for your experiments to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Protease-Activated Receptor 2 (PAR2).[1][2] Its chemical name is N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine. The mechanism of action of ENMD-1068 involves blocking the activation of PAR2, which in turn can inhibit downstream signaling pathways. A key pathway affected is the TGF-β1/Smad signaling cascade.[1][2] By antagonizing PAR2, ENMD-1068 has been shown to reduce hepatic stellate cell activation, decrease collagen expression, inhibit the proliferation of endometrial cells, and induce apoptosis of epithelial cells in endometriotic lesions.[1][2]
Q2: What are the essential negative controls for in vitro experiments with this compound?
For in vitro experiments, it is crucial to include multiple negative controls to account for various experimental variables. The appropriate controls will depend on the specific assay being performed (e.g., cell viability, signaling pathway analysis, apoptosis).
Core Negative Controls for In Vitro Studies:
| Control Type | Description | Purpose |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO, PBS) is added to the cells at the same final concentration as the experimental group. | To ensure that the observed effects are due to ENMD-1068 and not the solvent. |
| Untreated Control | Cells are cultured under the same conditions as the experimental group but without the addition of ENMD-1068 or its vehicle. | To establish a baseline for the measured parameters. |
| Scrambled Peptide Control (for PAR2 activation assays) | When using a PAR2 activating peptide like SLIGRL-NH2 as a positive control, a peptide with a scrambled or reversed sequence (e.g., LRGILS-NH2) should be used.[3] | To demonstrate that the activation is specific to the PAR2 agonist sequence and not a non-specific peptide effect. |
| Inactive Analog Control (if available) | A structurally similar molecule to ENMD-1068 that is known to be inactive against PAR2. | To confirm that the observed effects are due to the specific antagonism of PAR2 by ENMD-1068. Currently, a commercially available, validated inactive analog of ENMD-1068 is not widely documented. |
Q3: What are the recommended negative controls for in vivo animal studies with this compound?
In vivo studies require careful selection of controls to account for the systemic effects of the vehicle and the experimental procedures.
Core Negative Controls for In Vivo Studies:
| Control Type | Description | Purpose |
| Vehicle Control | The formulation used to deliver this compound (e.g., saline, PEG300/Tween-80/saline mixture) is administered to the control group of animals using the same route and schedule as the experimental group.[4][5] | To control for any physiological effects of the vehicle and the administration procedure. |
| Sham Control (for surgical models) | In studies involving a surgical procedure to induce a disease model (e.g., endometriosis), a sham group undergoes the same surgical procedure without the induction of the disease. | To differentiate the effects of the treatment from the effects of the surgery itself. |
Troubleshooting Guides
Problem: High background or off-target effects observed in my in vitro assay.
Possible Cause: The concentration of ENMD-1068 or the vehicle may be too high, leading to non-specific cytotoxicity.
Solution:
-
Titrate ENMD-1068: Perform a dose-response curve to determine the optimal concentration that shows specific antagonism without causing general toxicity.
-
Check Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is below the threshold known to cause toxicity in your cell line (typically <0.1-0.5%).
-
Include an Inactive Analog (if possible): If a structurally related but inactive compound is available, its inclusion can help differentiate specific from non-specific effects.
Problem: Inconsistent results in PAR2 activation assays.
Possible Cause: Variability in the activity of the PAR2 agonist or the cells' responsiveness.
Solution:
-
Use a Fresh Agonist: Ensure the PAR2 activating peptide (e.g., SLIGRL-NH2) is properly stored and freshly prepared.
-
Include a Scrambled Peptide Control: Always run a scrambled or reverse peptide control (e.g., LRGILS-NH2) to confirm the specificity of the agonist.[3]
-
Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culture.
Experimental Protocols & Methodologies
Protocol 1: In Vitro PAR2 Antagonism Assay
This protocol outlines a general procedure to assess the antagonistic activity of ENMD-1068 on PAR2 activation in a cell-based assay measuring intracellular calcium mobilization.
Materials:
-
Cells expressing PAR2 (e.g., HT-29, primary endothelial cells)
-
This compound
-
Scrambled peptide control (e.g., LRGILS-NH2)[3]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Appropriate cell culture medium and buffers
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture to confluency.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with different concentrations of this compound or the vehicle control for the desired time.
-
Establish a baseline fluorescence reading.
-
Add the PAR2 agonist (SLIGRL-NH2) to the wells and immediately begin recording the fluorescence intensity over time.
-
Include wells with the scrambled peptide as a negative control for activation.
-
Analyze the data by measuring the peak fluorescence intensity in response to the agonist in the presence and absence of ENMD-1068.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol describes how to assess the effect of ENMD-1068 on cell proliferation using an MTT assay.
Materials:
-
Cells of interest
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound, vehicle control, and an untreated control.
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis (Annexin V/PI) Assay
This protocol details the detection of apoptosis induced by ENMD-1068 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound, vehicle control, and an untreated control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow with controls.
Caption: Logic for interpreting negative controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 5. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal models treated with ENMD-1068 hydrochloride
Technical Support Center: ENMD-1068 Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in animal models. The focus is on addressing potential sources of experimental variability to enhance reproducibility and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: ENMD-1068 is a small molecule, non-peptide antagonist for the Protease-Activated Receptor 2 (PAR2).[1] Its primary mechanism involves selectively blocking the activation of PAR2, which plays a significant role in inflammation and fibrosis.[1][2][3] By inhibiting PAR2, ENMD-1068 can attenuate downstream signaling pathways, such as the TGF-β1/Smad2/3 pathway, which is crucial in collagen production and the activation of hepatic stellate cells (HSCs) in liver fibrosis.[2][4][5][6] It has also been shown to have anti-inflammatory and anti-angiogenic effects, for instance by inhibiting interleukin 6 (IL-6) and nuclear factor-κB (NF-κB) expression in endometriosis models.[3][7]
Q2: In which animal models has ENMD-1068 been studied?
A2: ENMD-1068 has been evaluated in several preclinical animal models, including:
-
Liver Fibrosis: In a carbon tetrachloride (CCl4)-induced liver fibrosis model in ICR mice, ENMD-1068 reduced collagen content and levels of ALT/AST.[2]
-
Endometriosis: In a xenograft model of human endometriosis in nude mice, ENMD-1068 was shown to dose-dependently inhibit the development of endometriotic lesions.[3][7]
-
Inflammatory Arthritis: Studies have shown that PAR2 inhibition by ENMD-1068 can markedly reduce the arthritic response in mice.[1]
Q3: What is a typical starting dose and administration route for ENMD-1068 in mice?
A3: Based on published studies, common intraperitoneal (i.p.) doses in mice range from 25 mg/kg to 50 mg/kg.[2][3] The dosing frequency varies by model, for example, twice weekly for four weeks in a liver fibrosis model or daily for five days in an endometriosis model.[2][3][4][5]
Q4: How should this compound be prepared for in vivo administration?
A4: A common method for preparing ENMD-1068 for intraperitoneal injection is as a suspended solution. A suggested protocol yields a 5 mg/mL suspension by first dissolving the compound in DMSO to create a stock solution, then mixing with PEG300 and Tween-80, and finally adding saline to the desired volume.[5] For example, to make 1 mL of a 5 mg/mL working solution, 100 μL of a 50 mg/mL DMSO stock is added to 400 μL of PEG300, followed by 50 μL of Tween-80 and 450 μL of saline.[5]
Troubleshooting Guide: Addressing Variability
Q5: We are observing high variability in therapeutic outcomes between animals within the same treatment group. What are the potential causes?
A5: High inter-animal variability can stem from multiple sources. Consider the following factors:
-
Drug Formulation and Administration:
-
Incomplete Solubilization: ENMD-1068 is prepared as a suspension.[5] Inconsistent suspension can lead to inaccurate dosing. Ensure the solution is vortexed thoroughly before each injection to maintain uniformity.
-
Injection Accuracy: Intraperitoneal (i.p.) injection technique is critical. Inconsistent administration can lead to deposition of the compound in unintended locations (e.g., subcutaneous fat, intestine), affecting bioavailability. Ensure all personnel are proficient in the technique.
-
-
Animal Model Characteristics:
-
Disease Induction Severity: In models like CCl4-induced fibrosis or surgically-induced endometriosis, the initial degree of pathology can vary significantly between animals.[2][3] This baseline variability can mask the therapeutic effect of the compound. Stratify animals into treatment groups based on baseline disease markers if possible, or increase group sizes to improve statistical power.
-
Underlying Animal Health: The health status, age, and microbiome of the animals can influence drug metabolism and immune responses. Use animals from a reliable vendor and allow for proper acclimatization.
-
-
Experimental Procedures:
-
Timing of Treatment: The timing of drug administration relative to disease induction is crucial. Ensure this timing is consistent across all animals.
-
Q6: The efficacy of ENMD-1068 in our study is lower than reported in published literature. What should we investigate?
A6: Suboptimal efficacy can be disappointing. A systematic review of your protocol is recommended:
-
Verify Compound Integrity: Confirm the identity and purity of your this compound lot.
-
Review Dosing Regimen: Double-check your dose calculations and administration frequency. The published effective doses are typically 25 mg/kg or 50 mg/kg.[2][3][4][5] Efficacy in some models is dose-dependent, so a lower dose may be insufficient.[3][7]
-
Check Formulation Protocol: Ensure the vehicle composition and preparation method match recommended protocols.[5] An improper vehicle can limit the bioavailability of the compound.
-
Evaluate Disease Model: The specific strain of mice and the protocol for disease induction can significantly impact outcomes. For example, PAR2 expression can differ between strains, potentially altering the response to a PAR2 antagonist.[8]
-
Assess Endpoint Analysis: Re-evaluate your methods for measuring outcomes. Ensure that assays (e.g., ELISA, IHC) are properly validated and that tissue collection and processing are consistent.
Q7: Some animals are experiencing adverse effects post-injection. Could the vehicle be the cause?
A7: Yes, the vehicle itself can sometimes cause adverse reactions. The recommended formulation includes DMSO, PEG300, and Tween-80.[5] While widely used, these components can cause localized irritation or systemic effects in some animals.
-
Run a Vehicle-Only Control Group: Always include a control group that receives the vehicle solution without ENMD-1068. This is essential to differentiate between vehicle-induced effects and compound-specific toxicity. The cited studies consistently use a vehicle control group.[2][3]
-
Observe Injection Site: Check for signs of irritation, inflammation, or precipitation at the injection site.
-
Consider Alternative Formulations: If vehicle toxicity is suspected, consult literature for alternative, well-tolerated vehicles for piperazine-based compounds, though this may require significant re-validation.
Quantitative Data Summary
Table 1: In Vivo Dosing and Efficacy in a Mouse Liver Fibrosis Model
| Parameter | Vehicle Control | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) | Reference |
|---|---|---|---|---|
| Dosing Regimen | 200 μL vehicle, i.p. | 25 mg/kg, i.p. | 50 mg/kg, i.p. | [2] |
| Frequency | Twice per week for 4 weeks | Twice per week for 4 weeks | Twice per week for 4 weeks | [2] |
| Key Outcomes | - | Significantly reduced ALT/AST levels | Significantly reduced ALT/AST levels | [2] |
| | - | Markedly attenuated collagen deposition | Markedly attenuated collagen deposition |[2][4][5] |
Table 2: In Vivo Dosing and Efficacy in a Mouse Endometriosis Model
| Parameter | Vehicle Control | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) | Reference |
|---|---|---|---|---|
| Dosing Regimen | 200 μL vehicle, i.p. | 25 mg/kg, i.p. | 50 mg/kg, i.p. | [3] |
| Frequency | Daily for 5 days | Daily for 5 days | Daily for 5 days | [3] |
| Key Outcomes | - | Dose-dependent reduction in lesion volume | Dose-dependent reduction in lesion volume | [3][5] |
| - | Dose-dependent inhibition of IL-6 & NF-κB | Dose-dependent inhibition of IL-6 & NF-κB | [3][7] |
| | - | Dose-dependent increase in apoptosis | Dose-dependent increase in apoptosis |[3][7] |
Experimental Protocols
Protocol 1: Preparation of ENMD-1068 Dosing Solution
This protocol is adapted from vendor recommendations for preparing a suspended solution for intraperitoneal injection.[5]
-
Prepare Stock Solution: Weigh this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Prepare Vehicle Mixture: In a separate sterile tube, combine PEG300 and Tween-80. For a final 1 mL volume, a typical ratio is 400 μL of PEG300 and 50 μL of Tween-80.
-
Combine and Suspend: Add the required volume of the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Dilution: Add sterile saline to reach the final desired volume and concentration (e.g., add 450 μL saline for a final 1 mL volume).
-
Administration: Vortex the suspension vigorously immediately before drawing each dose to ensure uniformity.
Protocol 2: CCl4-Induced Liver Fibrosis Model in Mice
This protocol is based on the methodology described by Sun et al., 2017.[2]
-
Animals: Use male ICR mice (or another appropriate strain), approximately 8 weeks old.[4][5]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Fibrosis Induction: Administer CCl4 (typically diluted in olive oil or corn oil) via intraperitoneal injection twice weekly for the duration of the study (e.g., 4 weeks).
-
ENMD-1068 Treatment: Administer ENMD-1068 (25 or 50 mg/kg, i.p.) or vehicle control on the same schedule as CCl4 administration, but not simultaneously.[2]
-
Endpoint Analysis: At the end of the treatment period, euthanize animals and collect blood and liver tissue. Analyze serum for ALT/AST levels and liver tissue for collagen deposition (e.g., using Sirius Red staining) and expression of fibrotic markers (e.g., α-SMA, Col1α1).[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for ENMD-1068 as a PAR2 antagonist.
Caption: General experimental workflow for in vivo ENMD-1068 studies.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assessment of ENMD-1068 Hydrochloride Effective Dose in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the effective dose of ENMD-1068 hydrochloride in in vivo experimental models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Mechanism of Action and Signaling Pathway
ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR-2).[1][2] PAR-2 is a G protein-coupled receptor that is activated by proteolytic cleavage of its extracellular N-terminus by proteases such as trypsin. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades. In pathological conditions like fibrosis and endometriosis, PAR-2 activation is implicated in promoting inflammation, cell proliferation, and tissue remodeling.[3]
ENMD-1068 exerts its therapeutic effects by blocking the activation of PAR-2, thereby inhibiting these downstream signaling pathways. In the context of liver fibrosis, ENMD-1068 has been shown to attenuate the Transforming Growth Factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway, which is a key driver of collagen deposition and fibrosis.[1][2] In endometriosis models, ENMD-1068 has been found to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.[4]
Figure 1: Simplified signaling pathway of ENMD-1068 action.
Reported in vivo Effective Doses
The following table summarizes the effective doses of this compound that have been reported in preclinical mouse models.
| Indication | Animal Model | Dose(s) | Route of Administration | Dosing Regimen | Key Findings |
| Liver Fibrosis | CCl4-induced fibrosis in ICR mice | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Twice per week for 4 weeks | Markedly attenuated collagen deposition.[1][2] |
| Endometriosis | Xenograft model in nude mice | 25 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Dose-dependently inhibited the development of endometriotic lesions without apparent toxicity.[4] Reduced the volume of observed lesions and inhibited the expression of IL-6 and MCP-1.[2] |
Experimental Protocols
Dose-Range Finding Efficacy Study
This protocol outlines a general procedure for determining the effective dose range of ENMD-1068 in a relevant mouse model.
1. Animal Model Selection and Acclimatization:
- Select a mouse model appropriate for the intended therapeutic indication (e.g., CCl4-induced liver fibrosis or an endometriosis xenograft model).
- House the animals in a controlled environment for at least one week to allow for acclimatization.
2. Group Allocation and Dosing Preparation:
- Randomly assign animals to treatment groups (e.g., n=8-10 mice per group).
- Include a vehicle control group, a positive control group (if available), and at least three dose levels of ENMD-1068 (e.g., 10, 25, and 50 mg/kg).
- Prepare this compound in a suitable vehicle (e.g., sterile saline or PBS).
3. Drug Administration:
- Administer the vehicle or ENMD-1068 solution via the desired route (e.g., intraperitoneal injection).
- The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
4. Monitoring and Endpoint Analysis:
- Monitor the animals daily for any signs of toxicity or changes in behavior.
- At the end of the study period, collect relevant tissues or samples for analysis.
- For a liver fibrosis model, this may include liver tissue for histology (e.g., H&E and Sirius Red staining) and measurement of hydroxyproline content. Blood samples can be collected to measure liver enzymes (ALT, AST).
- For an endometriosis model, this may involve measuring the size and weight of the endometriotic lesions.
5. Data Analysis:
- Statistically analyze the data to determine the dose-dependent effects of ENMD-1068 on the chosen endpoints.
Basic Pharmacokinetic (PK) Study
This protocol provides a general framework for a preliminary pharmacokinetic study in mice.
1. Animal Preparation:
- Use healthy, naive mice of the same strain as in the efficacy studies.
2. Drug Administration:
- Administer a single dose of ENMD-1068 via the intended therapeutic route (e.g., i.p.) and also intravenously (i.v.) to determine bioavailability.
3. Blood Sampling:
- Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
- The blood sampling method can be serial (from the same animal) or terminal (one animal per time point).
4. Sample Processing and Analysis:
- Process the blood samples to obtain plasma or serum.
- Analyze the concentration of ENMD-1068 in the samples using a validated analytical method (e.g., LC-MS/MS).
5. Pharmacokinetic Parameter Calculation:
- Use the concentration-time data to calculate key PK parameters, including:
- Cmax (maximum concentration)
- Tmax (time to maximum concentration)
- AUC (area under the curve)
- t1/2 (half-life)
- Bioavailability (F%)
Acute Toxicology Study
This protocol describes a basic acute toxicology study to assess the safety profile of ENMD-1068.
1. Animal and Dosing:
- Use healthy mice and administer a single dose of ENMD-1068 at multiple dose levels, including doses higher than the anticipated effective dose.
- Include a vehicle control group.
2. Observation:
- Observe the animals continuously for the first few hours post-dosing and then daily for up to 14 days.
- Record any clinical signs of toxicity, changes in body weight, and mortality.
3. Necropsy and Histopathology:
- At the end of the observation period, perform a gross necropsy on all animals.
- Collect major organs for histopathological examination to identify any treatment-related changes.
Experimental Workflow
Figure 2: General workflow for assessing the effective dose of a compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in efficacy results between animals in the same group. | - Inconsistent drug administration (e.g., incorrect i.p. injection technique).- Variability in the induction of the disease model.- Individual animal differences in drug metabolism. | - Ensure all personnel are properly trained in animal handling and injection techniques.- Standardize the disease induction protocol to minimize variability.- Increase the number of animals per group to improve statistical power. |
| No significant therapeutic effect observed even at the highest dose. | - The doses tested are below the therapeutic window.- Poor bioavailability of the compound via the chosen route of administration.- The compound is not effective in the chosen animal model. | - Conduct a dose escalation study with higher doses, while carefully monitoring for toxicity.- Perform a pharmacokinetic study to assess drug exposure.- Re-evaluate the relevance of the animal model to the human disease. |
| Signs of toxicity observed at the intended therapeutic doses. | - The compound has a narrow therapeutic index.- The vehicle used for formulation is causing adverse effects. | - Perform a more detailed toxicology study to determine the maximum tolerated dose (MTD).- Test alternative, well-tolerated vehicles for drug formulation.- Consider alternative routes of administration that may reduce systemic toxicity. |
| Inconsistent or unexpected pharmacokinetic profile. | - Issues with the analytical method for drug quantification.- Problems with blood sample collection or processing.- Rapid metabolism or clearance of the compound. | - Validate the analytical method for accuracy, precision, and sensitivity.- Standardize the blood sampling and processing procedures.- Investigate potential metabolic pathways of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for an in vivo efficacy study with ENMD-1068?
A1: Based on published literature, doses of 25 mg/kg and 50 mg/kg administered intraperitoneally have been shown to be effective in mouse models of liver fibrosis and endometriosis.[1][2][4] A good starting point for a new model would be to test a range that includes these doses, for example, 10, 25, and 50 mg/kg.
Q2: How should this compound be formulated for in vivo administration?
A2: For intraperitoneal injection, this compound can typically be dissolved in a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS). It is important to ensure the final solution is clear and free of particulates. The pH of the solution should also be checked to ensure it is within a physiologically acceptable range.
Q3: What are the potential off-target effects of ENMD-1068?
A3: ENMD-1068 is described as a selective PAR-2 antagonist. However, as with any pharmacological agent, the potential for off-target effects exists. A comprehensive assessment would require screening against a panel of other receptors and enzymes. In the reported studies, no apparent toxicity was observed at the effective doses.[4]
Q4: How can I confirm that ENMD-1068 is engaging its target in vivo?
A4: Target engagement can be assessed by measuring the downstream effects of PAR-2 inhibition in the target tissue. For example, you could measure the levels of phosphorylated Smad2/3 in liver tissue or the activation of NF-κB in endometriotic lesions. These pharmacodynamic markers can provide evidence that the drug is having the intended biological effect.
Q5: Are there any known drug-drug interactions with ENMD-1068?
A5: There is currently no publicly available information on drug-drug interactions with ENMD-1068. If co-administration with other drugs is planned, it is advisable to conduct preliminary studies to assess any potential interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 4. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
ENMD-1068 hydrochloride experimental artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common experimental artifacts when working with ENMD-1068 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of Protease-Activated Receptor 2 (PAR2).[1][2] Its mechanism of action involves blocking the signaling pathways activated by PAR2. In preclinical studies, it has been shown to reduce hepatic stellate cell activation and collagen expression by inhibiting the TGF-β1/Smad signaling pathway.[1][3] It also demonstrates anti-inflammatory and anti-angiogenic properties by inhibiting the expression of interleukin 6 (IL-6) and nuclear factor-κB (NF-κB), and reducing levels of monocyte chemotactic protein-1 (MCP-1) and vascular endothelial growth factor (VEGF).[4][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. For stock solutions, it is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[1]
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Stored under nitrogen |
| -20°C | 1 month | Stored under nitrogen |
Q3: How should I dissolve this compound for in vitro and in vivo experiments?
This compound has specific solubility characteristics. It is crucial to use the correct solvent and techniques to ensure complete dissolution and avoid precipitation, which can be a significant source of experimental artifacts.
| Solvent | Concentration | Preparation Notes |
| DMSO | 200 mg/mL (625.25 mM) | Requires sonication. Use newly opened, hygroscopic DMSO.[1] |
| Water | 100 mg/mL (312.63 mM) | Requires sonication. For use in cell culture, filter sterilize with a 0.22 µm filter after dilution to the working concentration.[1] |
For in vivo studies, specific formulations are required to create a stable solution or suspension for administration.[1]
Troubleshooting Guides
Problem 1: I am observing inconsistent or no effect of this compound in my cell-based assays.
This could be due to several factors, including improper compound handling, issues with the target pathway in your cell line, or the experimental setup itself.
Potential Causes and Solutions:
-
Compound Degradation:
-
Solution: Ensure the compound has been stored correctly at -80°C or -20°C under nitrogen and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Incomplete Solubilization:
-
Solution: When preparing stock solutions in DMSO or water, ensure complete dissolution by using an ultrasonic bath.[1] Visually inspect the solution for any precipitate before adding it to your cell culture media.
-
-
Low PAR2 Expression in Cell Line:
-
Solution: Verify the expression of PAR2 in your chosen cell line at the mRNA and protein level (e.g., via RT-qPCR or Western blot). If expression is low or absent, ENMD-1068 will not have a target to act upon.
-
-
Inactive PAR2 Signaling Pathway:
-
Solution: Ensure that the PAR2 pathway is activated in your experimental model. This can be achieved by treating cells with a known PAR2 agonist, such as trypsin or SLIGRL-NH2.[3] The effect of ENMD-1068 should be assessed in the presence of an agonist.
-
Problem 2: I am seeing high variability in my in vivo animal studies.
In vivo experiments can be complex, and variability can arise from the formulation of the compound, the route of administration, or the animal model itself.
Potential Causes and Solutions:
-
Incorrect Vehicle or Formulation:
-
Solution: Use a recommended vehicle for intraperitoneal injection. A common formulation involves a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline.[1] Ensure the formulation is homogenous before each injection.
-
-
Compound Precipitation Post-Injection:
-
Solution: Due to the hydrophobic nature of many small molecules, they can precipitate out of solution upon injection into the aqueous environment of the body. Consider using a solubilizing agent like SBE-β-CD in your formulation.[1]
-
-
Dose-Response Relationship:
Experimental Protocols
1. Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C under nitrogen for long-term storage (up to 6 months).[1]
2. In Vitro PAR2 Antagonism Assay
-
Plate your cells of interest (e.g., hepatic stellate cells) in a suitable culture plate and allow them to adhere overnight.
-
The next day, replace the media with serum-free media and starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (prepared from a fresh dilution of your stock solution) for 1-2 hours.
-
Stimulate the cells with a PAR2 agonist (e.g., 100 nM trypsin or 100 µM SLIGRL-NH2) for the desired time period (e.g., 15-30 minutes for signaling pathway analysis, 24-48 hours for gene expression analysis).
-
Lyse the cells and perform downstream analysis, such as Western blotting for p-Smad2/3 or RT-qPCR for target gene expression (e.g., α-SMA, Collagen I).[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
Validation & Comparative
A Comparative In Vivo Analysis of PAR2 Antagonists: ENMD-1068 Hydrochloride vs. GB88
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of two prominent Protease-Activated Receptor 2 (PAR2) antagonists: ENMD-1068 hydrochloride and GB88. The following sections detail their mechanisms of action, comparative efficacy in preclinical models of inflammation and disease, and the experimental protocols utilized in these assessments.
Introduction to PAR2 Antagonism
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various disease processes.[1][2] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase, which exposes a tethered ligand that binds to the receptor and initiates signaling.[1][3][4] This unique activation mechanism makes PAR2 a compelling therapeutic target for a range of inflammatory and autoimmune disorders. Consequently, the development of effective PAR2 antagonists is an area of significant research interest. This guide focuses on a comparative analysis of two small molecule antagonists, ENMD-1068 and GB88, based on available in vivo experimental data.
Mechanism of Action
Both ENMD-1068 and GB88 function by inhibiting PAR2 signaling, but they exhibit different characteristics.
ENMD-1068 is a selective PAR2 antagonist.[5] It has been shown to inhibit the proliferation of endometrial cells and reduce hepatic stellate cell activation by inhibiting TGF-β1/Smad signaling.[5] Studies indicate it can attenuate joint inflammation and suppress the growth of endometriosis through its anti-inflammatory and antiangiogenic activities.[6][7] However, it is often described as a low-potency antagonist.[5]
GB88 is a potent, orally bioavailable, non-peptide antagonist of PAR2.[2][8] It inhibits PAR2-activated Ca²⁺ release with an IC50 of approximately 2 µM.[8] Interestingly, GB88 is considered a "biased antagonist." It selectively inhibits the PAR2/Gq/11/Ca²⁺/PKC signaling pathway, which is associated with its anti-inflammatory effects in vivo.[9] However, it can act as an agonist for other PAR2-activated pathways, such as those involving cAMP, ERK, and Rho.[9] This biased signaling presents opportunities to selectively block disease-associated pathways without affecting potentially beneficial PAR2 functions.[9]
In Vivo Performance Comparison
Direct and indirect comparisons in preclinical models have demonstrated a significant difference in the in vivo potency and efficacy of GB88 and ENMD-1068.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies, highlighting the comparative efficacy of the two antagonists.
Table 1: Efficacy in a Rat Paw Edema Model
| Compound | Dose | Administration Route | Animal Model | Efficacy | Source |
| GB88 | 10 mg/kg | Subcutaneous (s.c.) | Rat | Strongly reduced PAR2 agonist-induced paw edema. | [10] |
| ENMD-1068 | 100 mg/kg | Subcutaneous (s.c.) | Rat | No effect on PAR2 agonist-induced paw edema. | [10] |
Table 2: Efficacy in Murine Collagen-Induced Arthritis (CIA) Models
| Compound | Dose | Administration Route | Animal Model | Efficacy | Source |
| GB88 | 10 mg/kg/day | Oral (p.o.) | Rat | Significantly prevented hind paw swelling and reduced arthritic signs. | [10] |
| ENMD-1068 | 4 mg & 16 mg/day | Subcutaneous (s.c.) | Mouse | Significantly reduced the arthritic index in a dose-dependent manner. |
Table 3: Efficacy in a Mouse Endometriosis Model
| Compound | Dose | Administration Route | Animal Model | Efficacy | Source |
| ENMD-1068 | 25 mg/kg & 50 mg/kg | Intraperitoneal (i.p.) | Nude Mouse | Dose-dependently inhibited the development of endometriotic lesions. | [3][4] |
| GB88 | Not Reported | Not Reported | Not Reported | No in vivo data available for this model. |
Signaling Pathways and Experimental Workflows
PAR2 Signaling Pathway
The activation of PAR2 by proteases initiates a cascade of intracellular signaling events that contribute to inflammation.
References
- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 4. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic promise of proteinase-activated receptor-2 antagonism in joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of PAR2 Antagonists: ENMD-1068 Hydrochloride vs. FSLLRY-NH2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Protease-Activated Receptor 2 (PAR2) Antagonists.
This guide provides a detailed comparison of the in vitro efficacy of two prominent Protease-Activated Receptor 2 (PAR2) antagonists: the small molecule ENMD-1068 hydrochloride and the peptide-based FSLLRY-NH2. This document summarizes key quantitative data, outlines detailed experimental protocols for comparative studies, and visualizes the distinct signaling pathways modulated by these compounds.
Quantitative Efficacy at a Glance
A direct comparison of this compound and FSLLRY-NH2 reveals significant differences in their in vitro potency as PAR2 antagonists. The available data, primarily from studies using different cell lines and assay conditions, consistently indicate that FSLLRY-NH2 exhibits substantially higher potency.
| Parameter | This compound | FSLLRY-NH2 | Notes |
| Reported IC50 | ~5 mM (for trypsin-induced PAR2 activation)[1][2] | 50 µM (in PAR2-KNRK cells)[3] | The IC50 for ENMD-1068 is notably higher, suggesting lower potency compared to FSLLRY-NH2. |
| Mechanism of Action | Selective PAR2 antagonist[4][5] | Selective PAR2 peptide antagonist[3][6] | Both compounds target PAR2, but their chemical nature (small molecule vs. peptide) influences their properties. |
| Downstream Signaling Inhibition | Inhibits TGF-β1/Smad signaling[4][7] | Blocks ERK activation[8] | The antagonists appear to modulate different downstream pathways, suggesting context-dependent efficacy. |
| Other Reported In Vitro Effects | Inhibits trypsin or SLIGRL-NH2 stimulated calcium release in HSCs at 10 mM.[4][5] Reduces proliferation and induces apoptosis of endometrial cells.[4] | Blocks trypsin-induced PAR2 activation in KNRK cells and rat aorta.[3] Inhibits inflammation in oral mucosal cells.[8] May have off-target effects by activating MrgprC11.[9] | These findings highlight the diverse biological activities of each compound beyond simple PAR2 antagonism. |
Visualizing the Mechanisms: Signaling Pathways
The following diagrams illustrate the distinct signaling pathways inhibited by this compound and FSLLRY-NH2.
Caption: ENMD-1068 inhibits TGF-β1/Smad signaling.
Caption: FSLLRY-NH2 blocks PAR2-mediated ERK activation.
Experimental Protocols for In Vitro Comparison
To facilitate a direct and robust comparison of this compound and FSLLRY-NH2, the following detailed experimental protocols are provided.
Experimental Workflow
Caption: Workflow for in vitro comparison.
PAR2-Mediated Calcium Mobilization Assay
Objective: To determine and compare the IC50 values of this compound and FSLLRY-NH2 in inhibiting PAR2-agonist-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing human PAR2 (or another suitable cell line, e.g., HT-29).
-
PAR2 agonist (e.g., Trypsin or SLIGRL-NH2).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound and FSLLRY-NH2 stock solutions.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection.
Procedure:
-
Cell Seeding: Seed PAR2-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash cells with assay buffer and incubate with a calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.
-
Compound Incubation: Wash cells to remove excess dye and add assay buffer containing various concentrations of this compound or FSLLRY-NH2. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Measure baseline fluorescence, then inject the PAR2 agonist and immediately record the change in fluorescence over time.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Analysis by Western Blot
Objective: To compare the effects of this compound and FSLLRY-NH2 on the phosphorylation of key downstream signaling proteins (Smad2/3 and ERK).
Materials:
-
Appropriate cell lines (e.g., Hepatic Stellate Cells for TGF-β/Smad, and a PAR2-expressing line for ERK).
-
This compound and FSLLRY-NH2.
-
Stimulants (e.g., TGF-β1 for Smad pathway, Trypsin for ERK pathway).
-
Lysis buffer, primary antibodies (anti-p-Smad2/3, anti-Smad2/3, anti-p-ERK, anti-ERK), and secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency, then pre-treat with this compound or FSLLRY-NH2 for 1 hour.
-
Stimulation: Add the respective stimulant (TGF-β1 or Trypsin) and incubate for the appropriate time (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells, collect the lysates, and determine the protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
Detection and Analysis: Visualize protein bands and quantify the band intensities to determine the relative levels of phosphorylated proteins.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To assess and compare the pro-apoptotic effects of this compound and FSLLRY-NH2.
Materials:
-
A relevant cell line (e.g., a cancer cell line known to express PAR2).
-
This compound and FSLLRY-NH2.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or FSLLRY-NH2 for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.
Conclusion
The in vitro data strongly suggest that FSLLRY-NH2 is a significantly more potent PAR2 antagonist than this compound, as evidenced by its much lower IC50 value. However, the two compounds exhibit distinct effects on downstream signaling pathways, with this compound impacting the TGF-β1/Smad pathway and FSLLRY-NH2 affecting ERK activation. This suggests that their therapeutic applications may differ depending on the specific pathological context and the signaling pathways driving the disease. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the relative efficacy and mechanisms of action of these two important PAR2 antagonists. Researchers are encouraged to adapt these protocols to their specific cell models and research questions.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FSLLRY-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 9. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ENMD-1068 Hydrochloride's Selectivity for PAR2 Over Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ENMD-1068 hydrochloride, a selective Protease-Activated Receptor 2 (PAR2) antagonist. We will delve into its performance, supported by available experimental data, and compare it with other known PAR2 modulators. This document also outlines detailed methodologies for key experiments relevant to assessing the selectivity of PAR2 antagonists.
Executive Summary
ENMD-1068 is a non-peptide antagonist of PAR2 that has been shown to inhibit PAR2 activation.[1] However, it is characterized by its relatively low potency, with an IC50 in the millimolar range for inhibiting trypsin-induced PAR2 activation.[1] In contrast, other PAR2 antagonists, such as GB88, exhibit significantly higher potency. This guide will explore the available data to validate the selectivity of ENMD-1068 and provide context for its use in research and drug development.
Comparative Performance of PAR2 Antagonists
| Compound | Target | IC50 | Notes |
| This compound | PAR2 (trypsin-induced activation) | 5 mM | Characterized as a low-potency antagonist.[1] |
| GB88 | PAR2 | ~2 µM | Approximately 1000-fold more potent than ENMD-1068.[2] Selective for PAR2 over PAR1 and PAR4 in vivo.[2] Exhibits biased antagonism, selectively inhibiting Gq/11 signaling.[3][4][5] |
| I-287 | PAR2 | Not specified | Described as a potent and selective PAR2 inhibitor that acts as a negative allosteric modulator of Gαq and Gα12/13 activity.[6] |
Experimental Protocols
To aid researchers in the validation of PAR2 antagonists, we provide detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the potency of PAR2 antagonists in blocking agonist-induced signaling.
Objective: To measure the ability of a compound to inhibit PAR2 agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing PAR2 (e.g., HT-29 or HEK293 cells stably expressing PAR2)
-
PAR2 agonist (e.g., Trypsin, SLIGKV-NH2)
-
Test compound (e.g., this compound)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye and add the assay buffer containing various concentrations of the test compound (ENMD-1068). Incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add the PAR2 agonist to the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protease Activity Assay (General Protocol)
To assess the direct inhibitory effect of a compound on various proteases, a general protease activity assay can be employed.
Objective: To determine if a compound directly inhibits the enzymatic activity of a specific protease.
Materials:
-
Purified protease (e.g., Trypsin, Thrombin, Kallikrein)
-
Fluorogenic or chromogenic protease substrate
-
Test compound (e.g., this compound)
-
Assay buffer specific to the protease
-
Fluorescence or absorbance plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the protease.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the protease to allow the compound to interact with the enzyme.
-
Substrate Addition: Add the protease substrate to initiate the reaction.
-
Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is proportional to the protease activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Key Pathways and Workflows
To better understand the context of ENMD-1068's action, the following diagrams illustrate the PAR2 signaling pathway and a typical experimental workflow for assessing antagonist selectivity.
Caption: Simplified PAR2 signaling pathway leading to intracellular calcium release.
Caption: Workflow for determining the selectivity of a PAR2 antagonist.
Conclusion
This compound is a documented antagonist of PAR2, however, its utility in research may be limited by its low potency compared to other available antagonists like GB88. While it is described as selective, comprehensive quantitative data to fully support its selectivity profile against a broad panel of proteases is not widely published. Researchers should carefully consider these factors when selecting a PAR2 antagonist for their studies. The experimental protocols provided in this guide offer a framework for independently validating the selectivity and potency of ENMD-1068 or any other PAR2 modulator.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ENMD-1068 and Other TGF-β Inhibitors in Fibrosis Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-fibrotic drug development, the transforming growth factor-beta (TGF-β) signaling pathway remains a pivotal target. Its central role in the pathogenesis of fibrosis across various organs has led to the development of numerous inhibitory agents. This guide provides a detailed head-to-head comparison of ENMD-1068, a protease-activated receptor 2 (PAR-2) antagonist with indirect anti-TGF-β effects, and other direct inhibitors of the TGF-β pathway, with a focus on Galunisertib, a well-characterized TβRI/ALK5 kinase inhibitor. This comparison is based on available preclinical data, offering insights into their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.
Executive Summary
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to organ dysfunction and failure. The TGF-β signaling pathway is a master regulator of this process. While direct inhibition of TGF-β receptors or ligands has been a primary therapeutic strategy, emerging evidence points to the efficacy of targeting upstream modulators of this pathway. This guide examines ENMD-1068, which acts on PAR-2, a receptor that exhibits crosstalk with the TGF-β pathway, and compares its anti-fibrotic potential with that of direct TGF-β inhibitors like Galunisertib.
Mechanism of Action: An Indirect vs. Direct Approach
ENMD-1068: A PAR-2 Antagonist with Downstream Effects on TGF-β Signaling
ENMD-1068 is a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2). Its anti-fibrotic effects are not mediated by direct binding to TGF-β or its receptors. Instead, ENMD-1068 is understood to attenuate TGF-β signaling downstream. Studies have shown that PAR-2 activation can potentiate TGF-β signaling, and by inhibiting PAR-2, ENMD-1068 effectively dampens the pro-fibrotic cascade initiated by TGF-β.[1][2][3] This is evidenced by the reduced phosphorylation of Smad2/3, key downstream effectors of the canonical TGF-β pathway, in the presence of ENMD-1068.[1]
Direct TGF-β Inhibitors: Targeting the Core Pathway
In contrast, direct TGF-β inhibitors, such as Galunisertib (LY2157299), are designed to interact directly with components of the TGF-β signaling pathway. Galunisertib is a potent and selective small molecule inhibitor of the TGF-β receptor I (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4] By blocking the kinase activity of TβRI, Galunisertib prevents the phosphorylation of Smad2 and Smad3, thereby inhibiting the transcription of pro-fibrotic genes.[4][5][6] Other direct-acting inhibitors include neutralizing antibodies against TGF-β ligands and other small molecule kinase inhibitors targeting TβRI or TβRII.
Caption: CCl4-Induced Liver Fibrosis Experimental Workflow.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Fibrosis: Mice are administered carbon tetrachloride (CCl4), often mixed with olive oil, via intraperitoneal (i.p.) injection. A typical regimen is twice weekly for 4-8 weeks.
-
Treatment: Concurrent with CCl4 administration, mice are treated with ENMD-1068 (e.g., 25 mg/kg or 50 mg/kg, i.p.) or a vehicle control. [1]4. Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Histological Analysis: Liver sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.
-
Immunohistochemistry/Western Blot: Expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and phosphorylated Smad2/3 (p-Smad2/3) is assessed.
-
In Vitro Smad Phosphorylation Assay (for Galunisertib)
This assay is used to determine the direct inhibitory effect of a compound on the TGF-β signaling pathway.
Workflow:
dot
Caption: In Vitro Smad Phosphorylation Assay Workflow.
Detailed Methodology:
-
Cell Culture: A suitable cell line (e.g., NIH3T3 fibroblasts, HepG2 hepatocellular carcinoma cells) is cultured to a desired confluency.
-
Serum Starvation: Cells are serum-starved for a period (e.g., overnight) to reduce basal signaling activity.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of Galunisertib or a vehicle control for a specified time (e.g., 1 hour).
-
TGF-β Stimulation: Recombinant TGF-β1 is added to the culture medium to stimulate the signaling pathway.
-
Cell Lysis: After a short incubation period (e.g., 30-60 minutes), cells are lysed to extract proteins.
-
Detection of Phosphorylated Smad2/3: The levels of phosphorylated Smad2/3 and total Smad2/3 are determined using Western blotting or an enzyme-linked immunosorbent assay (ELISA) with specific antibodies. [4][7]7. Data Analysis: The ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated to determine the inhibitory effect of the compound. The IC50 value is then determined from the dose-response curve.
Concluding Remarks
The comparison between ENMD-1068 and direct TGF-β inhibitors like Galunisertib highlights two distinct therapeutic strategies for combating fibrosis.
-
ENMD-1068 represents an indirect approach, targeting a receptor (PAR-2) that modulates the TGF-β pathway. This could potentially offer a more nuanced regulation of the fibrotic process and may have a different safety profile compared to direct and potent inhibition of a central signaling node like TβRI. The crosstalk between PAR-2 and TGF-β signaling is a complex area of research, and further studies are needed to fully elucidate the mechanisms underlying the anti-fibrotic effects of ENMD-1068. [2][3]
-
Galunisertib exemplifies the direct inhibition strategy, which has the advantage of targeting a well-defined and central driver of fibrosis. The high potency of such inhibitors is evident from the in vitro data. However, the ubiquitous nature of TGF-β signaling raises potential concerns about off-target effects and the therapeutic window for such direct inhibitors.
For researchers and drug developers, the choice between these strategies depends on the specific fibrotic disease, the desired level of pathway modulation, and the overall therapeutic goals. The data presented in this guide, while not from direct comparative studies, provides a valuable starting point for understanding the relative merits of these different approaches to TGF-β inhibition in the pursuit of effective anti-fibrotic therapies. Future head-to-head studies in standardized preclinical models are warranted to provide a more definitive comparison of their performance.
References
- 1. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Development and validation of a phosphorylated SMAD ex vivo stimulation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unassuming Antagonist: Utilizing ENMD-1068 Hydrochloride as a Negative Control in PAR2 Agonist Research
For researchers in pharmacology, cell biology, and drug development, the robust and reliable design of experiments is paramount. In the study of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation, pain, and cancer, the use of appropriate controls is critical to validate findings. This guide provides a comprehensive comparison of ENMD-1068 hydrochloride with other alternatives as a negative control in PAR2 agonist studies, supported by experimental data and detailed protocols.
This compound is a selective antagonist of PAR2.[1][2][3] While primarily utilized to inhibit receptor activation, its ability to block agonist-induced signaling makes it an effective negative control to confirm the specificity of an observed effect. By demonstrating that a response to a PAR2 agonist is absent in the presence of ENMD-1068, researchers can confidently attribute the observed activity to PAR2 activation.
Performance Comparison: ENMD-1068 vs. Other Controls
The choice of a negative control in PAR2 agonist studies depends on the specific experimental question. Alternatives to ENMD-1068 include other PAR2 antagonists, inactive peptides, or a vehicle control.
| Compound | Type | Typical Concentration | Key Considerations |
| This compound | PAR2 Antagonist | 10 µM - 5 mM | Selective for PAR2. Effectively blocks agonist-induced signaling, establishing a baseline for no PAR2 activation. The high IC50 in some assays should be considered.[1][4] |
| GB88 | PAR2 Antagonist | 1 - 10 µM | A more potent PAR2 antagonist than ENMD-1068, with a lower IC50.[5][6] It has been described as a biased antagonist, which should be considered in experimental design.[7] |
| LRGILS-NH2 | Inactive Peptide | 10 - 100 µM | A scrambled or reverse sequence of the PAR2 activating peptide (SLIGRL-NH2) that does not activate the receptor.[8] Ideal for controlling for potential non-receptor mediated effects of peptides. |
| Vehicle (e.g., DMSO, PBS) | Solvent Control | Varies | Essential for all experiments to control for the effects of the solvent in which the agonist or antagonist is dissolved. |
Table 1: Comparison of Negative Controls in PAR2 Agonist Studies.
Potency of Common PAR2 Ligands
A clear understanding of the potency of both agonists and antagonists is crucial for designing effective experiments.
| Compound | Type | IC50 / EC50 | Assay Context |
| This compound | Antagonist | ~5 mM | Inhibition of trypsin-induced PAR2 activation.[1] |
| ~8 µM | Inhibition of PAR2 activation in colonocytes. | ||
| GB88 | Antagonist | ~2 µM | Inhibition of PAR2-mediated Ca2+ release.[5] |
| SLIGRL-NH2 | Agonist | ~5 µM | Activation of PAR2.[9] |
| 2-furoyl-LIGRLO-NH2 | Agonist | ~138 nM | Activation of PAR2 (RTCA assay).[9] |
Table 2: Potency of Selected PAR2 Agonists and Antagonists.
Experimental Protocols and Visualized Workflows
To effectively utilize ENMD-1068 as a negative control, it is essential to follow established experimental protocols. Below are detailed methodologies for two common assays used to measure PAR2 activation.
PAR2 Signaling Pathway
Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor that, upon activation by proteases like trypsin or agonist peptides, primarily signals through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently lead to the phosphorylation of downstream effectors such as Extracellular signal-Regulated Kinase (ERK).
Calcium Mobilization Assay
This assay is a primary method to assess PAR2 activation by measuring the transient increase in intracellular calcium concentration upon agonist stimulation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Plate cells stably expressing PAR2 (e.g., HEK293 or HT-29) in a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 45-60 minute incubation at 37°C followed by a 15-30 minute incubation at room temperature.
-
Compound Preparation: Prepare serial dilutions of the PAR2 agonist (e.g., SLIGRL-NH2) and the negative control compounds (ENMD-1068, GB88, LRGILS-NH2, or vehicle) in the assay buffer.
-
Assay Procedure:
-
For antagonist/negative control testing, pre-incubate the cells with ENMD-1068 or other control compounds for a specified time (e.g., 15-30 minutes) before adding the agonist.
-
Place the plate in a fluorescence plate reader capable of kinetic measurements.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the PAR2 agonist into the wells and immediately begin recording the fluorescence signal over time (typically 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value. For antagonist experiments, plot the agonist response in the presence of different concentrations of the antagonist to determine the IC50 value. When using ENMD-1068 as a negative control, a concentration that fully inhibits the agonist response should be used, and the resulting signal should be comparable to that of the vehicle or inactive peptide control.
ERK Phosphorylation Assay
Activation of PAR2 can lead to the phosphorylation of ERK1/2. This assay measures the level of phosphorylated ERK (p-ERK) as a downstream readout of receptor activation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Starvation: Plate PAR2-expressing cells and grow to near confluence. Prior to the experiment, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Compound Treatment:
-
Pre-treat the cells with ENMD-1068 or other negative controls for a specified duration (e.g., 30-60 minutes).
-
Stimulate the cells with a PAR2 agonist at a predetermined concentration and for an optimal time (typically 5-15 minutes at 37°C).
-
-
Cell Lysis: Immediately after stimulation, aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for downstream analysis.
-
Detection of p-ERK:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
ELISA: Use a commercially available ELISA kit for the quantitative detection of phosphorylated ERK1/2.
-
-
Data Analysis: For Western blots, quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals. For ELISA, calculate the concentration of p-ERK based on a standard curve. Compare the levels of p-ERK in agonist-treated cells with those in cells co-treated with the agonist and ENMD-1068. A significant reduction in the p-ERK signal in the presence of ENMD-1068 confirms the PAR2-specificity of the agonist's effect.
Conclusion
This compound serves as a valuable tool in PAR2 agonist studies, not only as an antagonist to probe the function of the receptor but also as a robust negative control to ensure the specificity of experimental findings. While other antagonists like GB88 may offer higher potency, and inactive peptides provide a different type of control, the well-characterized nature of ENMD-1068 makes it a reliable choice for many applications. By employing the detailed protocols and understanding the comparative performance outlined in this guide, researchers can enhance the rigor and validity of their investigations into the complex roles of PAR2 in health and disease.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic promise of proteinase-activated receptor-2 antagonism in joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ENMD-1068 hydrochloride, an early non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). Due to its characteristically low potency, extensive cross-reactivity studies against other PAR family members are not widely published. This document summarizes the available data on ENMD-1068's activity and compares it with other known PAR2 antagonists. Detailed experimental methodologies for assessing receptor activity are also provided to aid in the design of further research.
Quantitative Data Summary
The available quantitative data for this compound primarily focuses on its inhibitory activity against PAR2. Cross-reactivity data with other PAR family members (PAR1, PAR3, and PAR4) is limited in publicly available literature.
Table 1: Comparative Inhibitory Activity of PAR2 Antagonists
| Compound | Target Receptor | Assay Type | IC50 | Reference |
| This compound | PAR2 | Trypsin-Induced PAR2 Activation | 5 mM | [1] |
| GB88 | PAR2 | PAR2 Activation in Colonocytes | 8 µM | [2] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Note: A direct comparison highlights that GB88 is significantly more potent in inhibiting PAR2 activation than ENMD-1068. While one study noted that ENMD-1068 did not affect PAR1 agonist-induced synovial hyperaemia, specific quantitative data (e.g., IC50 or Ki) for its activity on PAR1, PAR3, and PAR4 are not available in the reviewed literature.
Experimental Protocols
To assess the cross-reactivity of compounds like this compound, functional assays measuring receptor activation are essential. A standard method is the calcium mobilization assay, which detects the increase in intracellular calcium upon G-protein coupled receptor (GPCR) activation.
Calcium Mobilization Assay for PAR Cross-Reactivity
This protocol describes a general procedure for evaluating the inhibitory activity of a test compound against PAR1, PAR2, PAR3, and PAR4.
1. Cell Culture and Seeding:
-
Culture human embryonic kidney (HEK293) cells stably expressing one of the PARs (PAR1, PAR2, PAR3, or PAR4) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours to allow for cell adherence.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium from the 96-well plate and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
3. Compound Incubation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
After the dye-loading incubation, wash the cells with the assay buffer.
-
Add the desired concentrations of the test compound to the respective wells and incubate for 15-30 minutes at 37°C.
4. Receptor Activation and Signal Detection:
-
Prepare agonist solutions for each PAR receptor in the assay buffer.
-
PAR1 agonist: Thrombin or SFLLRN-NH2
-
PAR2 agonist: Trypsin or SLIGKV-NH2
-
PAR3 agonist: Thrombin (co-expressed with PAR1 or PAR4)
-
PAR4 agonist: Thrombin or AYPGKF-NH2
-
-
Measure the baseline fluorescence of each well using a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Add the specific PAR agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 120 seconds).
5. Data Analysis:
-
The change in fluorescence intensity from baseline indicates the intracellular calcium concentration.
-
Plot the agonist-induced calcium response against the concentration of the test compound.
-
Calculate the IC50 value of the test compound for each PAR receptor using a non-linear regression analysis.
Visualizations
Signaling Pathway of PAR2 Activation and Inhibition
The following diagram illustrates the general mechanism of PAR2 activation by proteases and its inhibition by an antagonist like ENMD-1068.
Caption: PAR2 activation by protease cleavage and subsequent signaling cascade leading to calcium mobilization, which is blocked by the antagonist ENMD-1068.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines the workflow for assessing the cross-reactivity of a compound across the PAR family of receptors.
Caption: A stepwise workflow for determining the cross-reactivity of a test compound against different Protease-Activated Receptors.
References
Evaluating the Therapeutic Window of ENMD-1068 Hydrochloride: A Comparative Analysis with Standard Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the preclinical therapeutic window of ENMD-1068 hydrochloride against standard-of-care treatments for endometriosis and liver fibrosis. While direct comparative studies and extensive quantitative toxicity data for ENMD-1068 are not publicly available, this document synthesizes existing preclinical efficacy and safety information to offer a qualitative assessment for research and drug development professionals.
Executive Summary
ENMD-1068 is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammation and fibrosis. Preclinical studies in mouse models have demonstrated its potential in treating endometriosis and liver fibrosis. Effective doses in these models were reported to be between 25 and 50 mg/kg, with no apparent toxicity observed. However, the development of ENMD-1068 appears to have been discontinued. The current focus in the field has shifted to other PAR2 inhibitors, such as PZ-235 and OA-235i, being developed by companies like Oasis Pharmaceuticals.
This guide will detail the mechanism of action of ENMD-1068, present available preclinical data for its use in endometriosis and liver fibrosis, and compare this with the established therapeutic profiles of standard treatments for these conditions.
This compound: Preclinical Data
Mechanism of Action
ENMD-1068 functions by selectively blocking the Protease-Activated Receptor 2 (PAR2). PAR2 activation is involved in cellular processes that contribute to inflammation and the development of fibrotic tissue. By inhibiting this receptor, ENMD-1068 aims to reduce the pathological progression of diseases like endometriosis and liver fibrosis.
Signaling Pathway of PAR2 Activation and Inhibition by ENMD-1068
Caption: PAR2 activation by proteases initiates downstream signaling leading to inflammation and fibrosis. ENMD-1068 acts as an antagonist, blocking this activation.
Efficacy in Preclinical Models
Endometriosis:
In a mouse model of endometriosis, intraperitoneal (i.p.) administration of ENMD-1068 at doses of 25 mg/kg and 50 mg/kg daily for 5 days resulted in a dose-dependent reduction in the size of endometriotic lesions.[1][2][3] This effect was accompanied by a decrease in inflammatory markers and an increase in apoptosis (programmed cell death) within the lesions.[1][2]
Liver Fibrosis:
In a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, i.p. injection of ENMD-1068 at 25 and 50 mg/kg twice weekly for 4 weeks significantly attenuated the development of liver fibrosis.[4][5]
Therapeutic Window of ENMD-1068 (Preclinical)
Published studies have consistently stated that the effective doses of 25 and 50 mg/kg of ENMD-1068 were administered "without apparent toxicity" in mouse models.[1][2][3] However, specific quantitative toxicological data such as the LD50 (median lethal dose), MTD (maximum tolerated dose), or NOAEL (no-observed-adverse-effect-level) have not been made publicly available. This lack of quantitative data prevents a precise definition of the therapeutic window for ENMD-1068.
Comparison with Standard Treatments
A direct comparison of the therapeutic window is challenging due to the absence of head-to-head studies and limited quantitative toxicity data for ENMD-1068. The following tables provide a qualitative comparison based on available information.
Endometriosis
Standard treatments for endometriosis aim to manage pain and reduce the growth of endometrial tissue. These include hormonal therapies, nonsteroidal anti-inflammatory drugs (NSAIDs), and surgery.
| Treatment Class | Examples | Efficacy | Known Side Effects / Toxicities |
| PAR2 Antagonist | ENMD-1068 | Preclinical: Dose-dependent reduction in endometriotic lesion size in mice at 25 and 50 mg/kg.[1][2][3] | Preclinical: Stated as "without apparent toxicity" at effective doses in mice, but no quantitative data is available.[1][2][3] |
| GnRH Agonists | Leuprolide Acetate | Effective in reducing pain and lesion size. | Hot flashes, vaginal dryness, loss of bone mineral density with long-term use, mood changes.[6][7][8][9] |
| GnRH Antagonists | Elagolix, Relugolix | Effective in reducing menstrual and non-menstrual pelvic pain.[10][11] | Dose-dependent bone mineral density loss, hot flashes, headache, nausea.[10] |
| Progestins | Dienogest, Norethindrone Acetate | Effective for pain relief. | Irregular bleeding, weight gain, mood swings, bloating. |
| Combined Oral Contraceptives | Ethinylestradiol/Progestin combinations | Suppress ovulation and reduce menstrual pain. | Increased risk of blood clots, breast tenderness, nausea, mood changes. |
| NSAIDs | Ibuprofen, Naproxen | Provide pain relief. | Gastrointestinal irritation, risk of cardiovascular events with long-term use. |
Liver Fibrosis
Currently, there are no FDA-approved drugs that directly target and reverse liver fibrosis. Treatment focuses on managing the underlying cause of liver injury.
| Treatment Class | Examples | Efficacy | Known Side Effects / Toxicities |
| PAR2 Antagonist | ENMD-1068 | Preclinical: Attenuated liver fibrosis in a mouse model at 25 and 50 mg/kg.[4][5] | Preclinical: Stated as "without apparent toxicity" at effective doses in mice, but no quantitative data is available. |
| FXR Agonists | Obeticholic Acid | Has shown some benefit in non-alcoholic steatohepatitis (NASH). | Pruritus (itching), increased LDL cholesterol, potential for liver injury in patients with advanced cirrhosis.[12][13] |
| Antiviral Agents (for Hepatitis B/C) | Entecavir, Tenofovir, Direct-acting antivirals | Can halt the progression of fibrosis by suppressing the underlying viral infection. | Generally well-tolerated; specific side effects vary by drug. |
| Immunosuppressants (for Autoimmune Hepatitis) | Corticosteroids, Azathioprine | Control inflammation and can prevent fibrosis progression. | Long-term use can lead to weight gain, osteoporosis, diabetes, and increased infection risk. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of ENMD-1068 are described in the cited literature. A generalized workflow for such studies is outlined below.
Generalized Workflow for Preclinical Evaluation of an Anti-Fibrotic/Anti-Endometriosis Compound
Caption: A typical preclinical drug development workflow, from target identification to IND-enabling studies.
Conclusion
This compound showed promise in preclinical models of endometriosis and liver fibrosis by targeting the PAR2 pathway. However, the lack of publicly available quantitative toxicity data and the apparent discontinuation of its development limit a direct and comprehensive comparison of its therapeutic window with standard treatments. The information presented here suggests that while the PAR2 pathway remains a viable target, the therapeutic potential of newer compounds in this class, such as those under development by Oasis Pharmaceuticals, will require thorough investigation, including rigorous safety and toxicology studies, to fully understand their clinical utility and therapeutic window. Researchers in this field should consider these historical data on ENMD-1068 as a foundation for the continued exploration of PAR2 antagonism as a therapeutic strategy.
References
- 1. Firm | SBIR [sbir.gov]
- 2. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural cytotoxicity and GnRH agonist administration in advanced endometriosis: positive modulation on natural killer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GnRH agonists in the treatment of symptomatic endometriosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GnRH agonists in the treatment of symptomatic endometriosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocmr.elmerjournals.com [jocmr.elmerjournals.com]
- 12. Obeticholic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
ENMD-1068: A Targeted Approach to Protease Inhibition Offers Significant Advantages Over Non-Specific Counterparts
For researchers and professionals in drug development, the quest for highly specific and effective therapeutic agents is paramount. In the realm of protease inhibition, ENMD-1068 emerges as a promising candidate, demonstrating clear advantages over non-specific protease inhibitors. Its targeted mechanism of action as a selective antagonist of Protease-Activated Receptor 2 (PAR-2) translates to a more focused therapeutic effect and a potentially superior safety profile, a stark contrast to the broad-spectrum activity and associated side effects of non-specific inhibitors.
ENMD-1068 has shown significant efficacy in preclinical models of liver fibrosis and endometriosis by selectively blocking the PAR-2 signaling pathway. This targeted approach avoids the widespread and often detrimental effects of non-specific protease inhibitors, which are primarily used in the treatment of viral infections like HIV and Hepatitis C. While effective in their intended applications, these non-specific inhibitors are associated with a range of adverse effects stemming from their indiscriminate action on various physiological proteases.
The Specificity of ENMD-1068: A Mechanistic Deep Dive
ENMD-1068 functions as a potent and selective antagonist of PAR-2, a G-protein coupled receptor that plays a crucial role in inflammation and fibrosis. By blocking the activation of PAR-2, ENMD-1068 effectively inhibits downstream signaling cascades, including the TGF-β1/Smad2/3 and NF-κB pathways, which are pivotal in the progression of fibrotic and inflammatory diseases. This precise mechanism of action prevents the activation of hepatic stellate cells and reduces the production of pro-inflammatory cytokines and extracellular matrix proteins.
In contrast, non-specific protease inhibitors, such as those used in antiretroviral therapy, act by broadly inhibiting viral and host proteases.[1][2] While this is effective for suppressing viral replication, it also disrupts essential physiological processes regulated by proteases, including digestion, blood clotting, and immune responses.[3][4][5] This lack of specificity is a major contributor to their extensive side-effect profile.[6][7][8][9]
Comparative Efficacy: Preclinical Data on ENMD-1068
Studies in animal models have demonstrated the therapeutic potential of ENMD-1068 in diseases where PAR-2 is implicated. In a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, administration of ENMD-1068 at doses of 25 mg/kg and 50 mg/kg resulted in a significant reduction in liver fibrosis. Key markers of liver damage and fibrosis were markedly decreased in the ENMD-1068 treated groups.
| Parameter | Control (Vehicle) | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) |
| ALT (U/L) | Markedly Elevated | Significantly Reduced | More Significantly Reduced |
| AST (U/L) | Markedly Elevated | Significantly Reduced | More Significantly Reduced |
| Collagen Content | High | Significantly Reduced | More Significantly Reduced |
| α-SMA Expression | High | Significantly Reduced | More Significantly Reduced |
Table 1: Summary of quantitative data from a preclinical study of ENMD-1068 in a CCl4-induced liver fibrosis mouse model. The data indicates a dose-dependent reduction in markers of liver injury and fibrosis.
Similarly, in a mouse model of endometriosis, ENMD-1068 dose-dependently inhibited the development of endometriotic lesions. The treatment was associated with reduced expression of inflammatory markers such as interleukin-6 and nuclear factor-κB, as well as decreased cell proliferation and angiogenesis within the lesions.
The Drawbacks of Non-Specificity: A Look at Adverse Events
The primary advantage of a targeted agent like ENMD-1068 becomes evident when considering the adverse effects associated with non-specific protease inhibitors. These inhibitors are known to cause a wide array of side effects, including:
-
Metabolic Disturbances: Hyperlipidemia, insulin resistance, and lipodystrophy are common metabolic complications.[1][6][7][8]
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea are frequently reported.[6][9]
-
Hepatotoxicity: Liver damage is a serious concern with some non-specific protease inhibitors.[8][9]
-
Cardiovascular Risks: An increased risk of cardiovascular events has been associated with long-term use.[1][8]
-
Drug-Drug Interactions: Non-specific protease inhibitors are notorious for their extensive interactions with other medications.[7]
These side effects are a direct consequence of their broad inhibitory action on a multitude of proteases that are vital for normal physiological functions.
Experimental Protocols
CCl4-Induced Liver Fibrosis in Mice
The efficacy of ENMD-1068 in mitigating liver fibrosis was assessed using a well-established murine model.
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
Induction of Fibrosis: Mice were administered intraperitoneal (i.p.) injections of carbon tetrachloride (CCl4) at a dose of 1 ml/kg body weight, twice weekly for 4-8 weeks. CCl4 was diluted in olive oil.
Treatment Protocol: ENMD-1068 was administered via i.p. injection at doses of 25 mg/kg and 50 mg/kg, twice weekly, starting from the first CCl4 injection. A control group received vehicle (e.g., saline or DMSO) only.
Endpoint Analysis: At the end of the study period, mice were euthanized, and blood and liver tissues were collected.
-
Serum Analysis: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were measured to assess liver damage.
-
Histological Analysis: Liver sections were stained with Masson's trichrome and Sirius Red to visualize and quantify collagen deposition.
-
Immunohistochemistry: Expression of α-smooth muscle actin (α-SMA), a marker of hepatic stellate cell activation, was assessed.
-
Gene Expression Analysis: mRNA levels of profibrotic genes (e.g., collagen I, TGF-β1) were quantified by RT-qPCR.
Visualizing the Mechanism and Workflow
Caption: Signaling pathway of ENMD-1068 as a PAR-2 antagonist.
Caption: Experimental workflow for CCl4-induced liver fibrosis model.
Conclusion
The targeted approach of ENMD-1068 in selectively inhibiting the PAR-2 receptor presents a significant advancement over non-specific protease inhibitors. By focusing on a key node in the inflammatory and fibrotic signaling cascade, ENMD-1068 offers the potential for high efficacy with a reduced risk of the off-target effects that plague broader-acting agents. The preclinical data strongly supports its development as a novel therapeutic for diseases such as liver fibrosis and endometriosis, where PAR-2 plays a pathological role. For researchers and clinicians, the specificity of ENMD-1068 represents a more refined and potentially safer strategy for modulating protease-driven pathologies.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease - Wikipedia [en.wikipedia.org]
- 3. Proteases: Multifunctional Enzymes in Life and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease: Function, Benefits, Risks, Sources, and More [health.com]
- 5. Protease Enzymes: Classification, Functions, and Applications • Food Safety Institute [foodsafety.institute]
- 6. Adverse drug reactions to protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV: Guide to Protease Inhibitors [healthline.com]
- 8. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
Safety Operating Guide
Essential Safety and Logistics for Handling ENMD-1068 Hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling ENMD-1068 hydrochloride based on general laboratory safety protocols and data from a representative Safety Data Sheet (SDS) for a similar research compound. The official SDS for this compound from the manufacturer could not be directly located. Therefore, all personnel must consult the specific SDS for this compound before handling this compound. The following guidance should be considered as a baseline for safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE, based on general best practices for handling potent chemical compounds in a research setting.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Nitrile, powder-free. Change every 30-60 minutes or if contaminated. Double-gloving is recommended.[1] | Prevents skin contact and absorption. Powder-free gloves reduce the risk of aerosolizing the compound.[1] |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles.[2] | Protects eyes from splashes, and airborne particles. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Respirator/Face Mask | N95 or N100 particulate mask for handling powders. A chemical cartridge-type respirator may be required for large spills.[1][3] | Prevents inhalation of the powdered compound.[3] Surgical masks offer little to no protection.[1] |
| Foot Protection | Closed-toe Shoes | Substantial, non-slip footwear. | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedure for safely handling this compound from receipt to preparation for experimental use.
1. Pre-Handling Preparation:
- Acquire and Review SDS: Obtain the specific Safety Data Sheet for this compound from the manufacturer. All laboratory personnel involved must read and understand the SDS before handling the compound.
- Designate a Handling Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[4]
- Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, solvent, and waste containers, before bringing the compound into the handling area.
- Emergency Preparedness: Ensure that an emergency shower, eyewash station, and appropriate spill kit are readily accessible.[5]
2. Handling the Compound:
- Don PPE: Put on all required personal protective equipment as outlined in the table above.
- Weighing: Carefully weigh the desired amount of this compound on a calibrated analytical balance within the chemical fume hood. Use anti-static weighing dishes if necessary.
- Dissolution: Add the appropriate solvent to the compound in a suitable container. Gently swirl or vortex to dissolve. Avoid splashing.
- Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and any relevant hazard warnings.
3. Post-Handling Procedures:
- Decontamination: Wipe down all surfaces and equipment used with an appropriate cleaning agent.
- Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as chemical waste.[1]
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
- Storage: Store the stock solution and any remaining solid compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
- Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and disposable labware, should be collected in a designated, labeled hazardous waste container.
- Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible wastes.[6]
- Sharps Waste: Needles, syringes, and other sharps contaminated with the compound must be disposed of in a designated sharps container.
2. Container Management:
- Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[6][7]
- Closure: Keep all waste containers securely closed when not in use.[6]
- Secondary Containment: Use secondary containment for liquid waste containers to prevent spills.[6]
3. Final Disposal:
- Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal company.
- Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. falseguridad.com [falseguridad.com]
- 4. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 5. lsu.edu [lsu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
